Fluorescent Red Mega 480
説明
Structure
3D Structure
特性
IUPAC Name |
1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7S/c1-3-27(4-2)22-12-9-19-16-20(26(31)35-24(19)17-22)10-11-21-13-14-23(36(32,33)34)18-28(21)15-7-5-6-8-25(29)30/h9-14,16-18H,3-8,15H2,1-2H3,(H-,29,30,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKHECGJHWMWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583667 | |
| Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540528-00-5 | |
| Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluorescent Red Mega 480: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye, Fluorescent Red Mega 480. This document outlines the key photophysical characteristics of the dye, offers a foundational protocol for protein conjugation, and presents generalized experimental workflows for its application in common laboratory techniques.
Core Photophysical Properties
This compound is a red fluorescent dye characterized by a large Stokes shift, making it suitable for multiplexing experiments with other common fluorophores. Below is a summary of its key quantitative data.
| Property | Value | Solvent/Buffer | Source(s) |
| Excitation Maximum (λex) | ~500 nm | Water | [1] |
| 513 nm | 0.1 M Phosphate, pH 7.0 | [2] | |
| 526 nm | 0.1 M Phosphate, pH 7.0 | [3] | |
| Emission Maximum (λem) | ~630 nm | Water | [1] |
| 640 nm | 0.1 M Phosphate, pH 7.0 | [2][3] | |
| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | Water | [1][4] |
| Molecular Weight | 514.59 g/mol | - | [3] |
Experimental Protocols
While specific, validated protocols for the use of this compound in all applications are not widely published, the following sections provide detailed methodologies for common laboratory techniques, adapted for a generic fluorescently labeled conjugate. Researchers should optimize these protocols for their specific experimental conditions.
Protein Labeling with this compound NHS-ester
This protocol provides a basic framework for the covalent conjugation of this compound NHS-ester to primary amines on proteins.[2]
Materials:
-
This compound NHS-ester
-
Protein of interest
-
Amine-free Dimethylformamide (DMF)
-
50 mM Bicarbonate buffer (pH 9.0)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Dissolve 1 mg of this compound NHS-ester in 50 µL of anhydrous, amine-free DMF.
-
Prepare Protein Solution: Dissolve the protein in 50 mM bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add the dissolved dye stock solution dropwise. A typical starting point is a 10-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.2). The first colored fraction to elute will be the conjugated protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~500-526 nm).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's excitation maximum.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration) Where:
-
ε_dye is the molar extinction coefficient of the dye at its λ_max (40,000 M⁻¹cm⁻¹).
-
-
Mandatory Visualizations
Experimental Workflow for Antibody Conjugation and Purification
The following diagram illustrates the general workflow for labeling an antibody with an NHS-ester functionalized fluorescent dye and the subsequent purification of the conjugate.
Caption: Workflow for antibody conjugation and purification.
Generalized Workflow for Immunofluorescence Staining
This diagram outlines a typical workflow for performing immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.
Caption: Generalized immunofluorescence staining workflow.
Conceptual Workflow for Flow Cytometry Staining
The following diagram provides a simplified, conceptual workflow for direct cell surface staining for flow cytometry analysis.
Caption: Conceptual workflow for direct flow cytometry staining.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Studies of the photophysics of highly this compound laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Large Stokes Shift Dyes for Advanced Fluorescence Imaging
A Note on "Fluorescent Red Mega 480": The term "this compound" does not correspond to a standard, commercially available fluorescent dye. However, the name implies a fluorophore with specific characteristics: excitation around 480 nm (compatible with the common 488 nm laser) and red emission. This profile is characteristic of a class of dyes known as large Stokes shift (LSS) fluorophores. This guide will use a well-characterized LSS tandem dye, PerCP-Cy5.5 , as a representative example to explore the principles, advantages, and applications of such dyes.
Introduction to Stokes Shift
The Stokes shift is a fundamental principle in fluorescence, describing the difference between the wavelength of the maximum absorption (excitation) and the maximum emission of a fluorescent molecule.[1] When a fluorophore absorbs a photon of light, it moves to a higher electronic energy state. Before returning to its ground state, it typically loses some energy through non-radiative processes like vibrational relaxation. Consequently, the emitted photon has lower energy and a longer wavelength than the absorbed photon. A "large" or "long" Stokes shift indicates a significant separation between the excitation and emission peaks.[1]
The Exemplar Dye: PerCP-Cy5.5
Peridinin-chlorophyll-protein complex (PerCP) is a naturally occurring fluorescent protein complex from dinoflagellates that exhibits a large Stokes shift on its own.[2][3] To enhance its properties, particularly for use with the 488 nm laser line common in flow cytometers and microscopes, it is often configured as a tandem dye with a cyanine (B1664457) dye like Cy5.5.[2][4] In this configuration, the 488 nm laser excites the PerCP donor molecule. The energy is then transferred via Förster resonance energy transfer (FRET) to the Cy5.5 acceptor molecule, which then emits light in the far-red spectrum.[5]
The key characteristics of PerCP-Cy5.5 make it an excellent tool for multicolor fluorescence experiments. The significant separation of its emission from its excitation wavelength is its defining feature.
| Property | Value | Reference |
| Excitation Maximum | ~482 nm | [4][6] |
| Emission Maximum | ~695 nm | [4][6] |
| Stokes Shift | ~213 nm | Calculated |
| Molar Extinction Coefficient | ~350,000 cm⁻¹M⁻¹ | [4] |
| Recommended Excitation Laser | 488 nm | [2][4][5] |
| Common Emission Filter | 695/40 nm bandpass | [4] |
Core Advantages of a Large Stokes Shift
Fluorophores with a large Stokes shift, such as PerCP-Cy5.5, offer several distinct advantages for researchers in various fields, including molecular biology, immunology, and drug development.[1][7][8]
-
Minimized Crosstalk in Multicolor Imaging: The primary benefit is the ability to separate the emission signal from the excitation light and from the emission of other fluorophores.[1][7] In multiplexing experiments, multiple fluorescent labels are excited simultaneously. A large Stokes shift allows a dye excited by a 488 nm laser (blue-green) to emit in the far-red, leaving the green and yellow portions of the spectrum open for other fluorophores like FITC or GFP without significant spectral overlap.[3] This simplifies experimental design and data analysis.
-
Improved Signal-to-Noise Ratio: The wide separation between excitation and emission wavelengths effectively reduces background noise caused by scattered excitation light and cellular autofluorescence.[1] Biological samples often have endogenous molecules that fluoresce in the green and yellow regions when excited by blue light. Shifting the desired signal to the far-red region, where autofluorescence is minimal, leads to clearer images and more sensitive detection.[1][9]
-
Simplified Instrumentation: By using a single excitation source (e.g., a 488 nm laser) to excite multiple fluorophores that emit at widely separated wavelengths, the complexity and cost of the imaging system can be reduced.[10] This avoids the need for multiple lasers and complex filter sets that are often required for traditional multicolor experiments.
-
Suitability for Flow Cytometry: In flow cytometry, where cells labeled with multiple antibodies are analyzed, tandem dyes like PerCP-Cy5.5 are invaluable.[2][10] They allow for the expansion of multicolor panels, enabling the simultaneous analysis of numerous cell markers with a standard benchtop cytometer equipped with a blue laser.[3]
Experimental Protocols
A large Stokes shift dye like PerCP-Cy5.5 is commonly used as a conjugate for antibodies in immunofluorescence applications.
This protocol provides a general workflow for staining intracellular antigens in adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[11]
-
Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBS[12]
-
Primary Antibody (unlabeled, specific to the target antigen)
-
Secondary Antibody: Anti-IgG conjugated to PerCP-Cy5.5
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently rinse the cells twice with PBS to remove culture media.[11]
-
Fixation: Fix the cells by incubating them in Fixation Buffer for 15 minutes at room temperature.[11] Caution: PFA is toxic and should be handled in a fume hood.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[12]
-
Permeabilization: If targeting an intracellular protein, incubate the cells in Permeabilization Buffer for 10 minutes.[11]
-
Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution from the cells and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the PerCP-Cy5.5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells one final time in PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope or confocal microscope equipped with a 488 nm laser for excitation and an appropriate emission filter for PerCP-Cy5.5 (e.g., 695/40 nm).
Mandatory Visualizations
Caption: Workflow for indirect immunofluorescence staining.
The diagram below illustrates a simplified scenario where a large Stokes shift dye provides a distinct advantage. It depicts the simultaneous detection of a GFP-tagged cytoplasmic protein (part of a signaling cascade) and a membrane receptor labeled via an antibody conjugated to PerCP-Cy5.5. Both fluorophores can be excited by a single 488 nm laser, but their emissions are widely separated, eliminating spectral crosstalk.
References
- 1. colour-synthesis.com [colour-synthesis.com]
- 2. cdn.gentaur.com [cdn.gentaur.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. agilent.com [agilent.com]
- 6. Spectrum [PerCP (Peridinin chlorophyll)-Cy5.5] | AAT Bioquest [aatbio.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - @abberior.rocks [abberior.rocks]
- 9. biorxiv.org [biorxiv.org]
- 10. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. usbio.net [usbio.net]
Fluorescent Red Mega 480: A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a synthetic organic dye notable for its exceptionally large Stokes shift, the difference between the maxima of its absorption and emission spectra. This characteristic makes it particularly well-suited for multicolor fluorescence techniques, as it can be excited by common light sources used for other popular fluorophores, such as fluorescein, while emitting at a significantly longer, well-separated wavelength.[1][2] Its excitation is optimal with argon-ion lasers or other short-wavelength light sources.[1][2] The dye is available in various forms, including an N-hydroxysuccinimidyl (NHS) ester, which allows for covalent labeling of proteins and other biomolecules containing primary amine groups.[1]
Photophysical Properties
While a definitive quantum yield for this compound is not publicly available in the reviewed literature, its photophysical properties have been the subject of study. The dye's absorption and fluorescence spectra are influenced by the polarity of its solvent environment, exhibiting a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This suggests a larger dipole moment in the excited state compared to the ground state.
Brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Without a reported quantum yield, a precise brightness value cannot be calculated. However, it is described as a "highly fluorescent" dye. Over-labeling of proteins with Mega 480 NHS ester can lead to a decrease in the quantum yield of the resulting conjugate.[1]
The table below summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Excitation Maximum (λex) | ~500 nm (in H₂O) | [1] |
| 513 nm (in 0.1 M phosphate, pH 7.0, NHS-ester) | ||
| 526 nm (in 0.1 M phosphate, pH 7.0) | [3] | |
| Emission Maximum (λem) | ~630 nm (in H₂O) | [1] |
| 640 nm (in 0.1 M phosphate, pH 7.0) | [3] | |
| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 514.59 g/mol | [3] |
| 611.66 g/mol (NHS-ester) | [1] |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
A precise, experimentally determined quantum yield for this compound is not readily found in the literature. However, its quantum yield can be determined relative to a known standard. The following is a generalized protocol for such a measurement.
Principle: The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound
-
A suitable quantum yield standard (e.g., a coumarin (B35378) dye with a known quantum yield in the same solvent)
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a series of dilutions of the dye and a suitable quantum yield standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this ratio is 1).
-
-
Antibody Labeling with this compound NHS-ester
Principle: The N-hydroxysuccinimidyl (NHS) ester of this compound reacts with primary amines on proteins, such as the lysine (B10760008) residues on antibodies, to form a stable covalent bond.
Materials:
-
This compound NHS-ester
-
Antibody or other protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
Add 1 M sodium bicarbonate buffer to adjust the pH to 8.5-9.0.
-
-
Prepare the Dye:
-
Dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess of the dye stock solution to the antibody solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
The first colored band to elute will be the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~500-526 nm).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for labeling an antibody with this compound NHS-ester and its subsequent use in immunofluorescence staining of cultured cells.
References
Fluorescent Red Mega 480: A Technical Guide to Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Fluorescent Red Mega 480, a versatile dye for labeling biomolecules. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's mechanism of action, detailed experimental protocols, and key performance data to facilitate its effective implementation in various experimental settings.
Core Principles of this compound
This compound is a highly fluorescent dye specifically designed for multicolor imaging techniques. A key characteristic of this dye is its exceptionally large Stokes shift, the difference between the excitation and emission maxima. This feature allows for the efficient separation of the excitation and emission signals, minimizing background interference and enhancing detection sensitivity.
The dye is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester derivative. This form is highly reactive towards primary amino groups (-NH2) present on biomolecules such as proteins (at the N-terminus and on lysine (B10760008) residues) and amine-modified nucleic acids. The reaction forms a stable amide bond, covalently attaching the fluorescent label to the target molecule.
Mechanism of Action: NHS Ester-Amine Coupling
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 8.0 and 9.0.
Below is a diagram illustrating the chemical reaction between this compound NHS ester and a primary amine on a biomolecule.
An In-depth Technical Guide to the NHS-ester Chemistry of Fluorescent Red Mega 480
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemistry, experimental protocols, and data analysis related to the use of Fluorescent Red Mega 480 N-hydroxysuccinimidyl (NHS) ester for the covalent labeling of biomolecules. It is intended for scientific professionals engaged in research and development who require a detailed understanding of the principles and practices of bioconjugation with this versatile fluorescent dye.
This compound is a highly fluorescent dye characterized by an exceptionally large Stokes shift, making it particularly well-suited for multicolor imaging techniques where minimizing spectral overlap is critical.[1][2] The NHS-ester functional group is one of the most common and effective moieties for targeting primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5]
Core Principles: The Chemistry of NHS-ester Reactions
The fundamental reaction between this compound NHS-ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive. As the pKa of the ε-amino group of lysine is typically around 10.5, the reaction is favored at a slightly alkaline pH. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. In this side reaction, the NHS ester reacts with water, rendering it inactive for conjugation. Therefore, the optimal pH for NHS-ester coupling is a compromise, typically between 7.2 and 9.0, to maximize the concentration of the reactive amine while minimizing the rate of hydrolysis.[3]
Diagram 1: Reaction of this compound NHS-ester with a Primary Amine
Caption: Chemical reaction of this compound NHS-ester with a primary amine.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its NHS-ester derivative. It is important to note that while some data is provided by the manufacturer, other key metrics such as quantum yield and the molar extinction coefficient of the final conjugate may need to be determined experimentally.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | 513 nm | 0.1 M Phosphate Buffer, pH 7.0 |
| Emission Maximum (λem) | 640 nm | 0.1 M Phosphate Buffer, pH 7.0 |
| Stokes Shift | 127 nm | - |
| Molar Extinction Coefficient (ε) | 40,000 | For the free dye in H₂O |
Data sourced from product information sheets.
Table 2: Properties of this compound NHS-ester
| Property | Value |
| Molecular Weight | 611.66 g/mol |
| Purity | ≥90% (coupling to amines) |
| Storage | 2-8°C, protect from light and moisture |
Data sourced from product information sheets.
Experimental Protocols
The following is a detailed protocol for the labeling of proteins with this compound NHS-ester. This protocol may require optimization for specific proteins and desired degrees of labeling.
Materials:
-
This compound NHS-ester
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Sodium Bicarbonate, pH 9.0
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Elution Buffer: PBS, pH 7.2
Procedure:
-
Preparation of Reagents:
-
Dye Stock Solution: Dissolve 1 mg of this compound NHS-ester in 50 µL of anhydrous, amine-free DMF. This results in a concentration of approximately 40 nmol/µL. This solution should be prepared fresh before use.
-
Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure that the buffer used for the protein solution is free of primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[3][4] If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.
-
Reaction Buffer Preparation: To prepare 500 mL of 50 mM Sodium Bicarbonate buffer (pH 9.0), dissolve 2.1 g of NaHCO₃ in 400 mL of double-distilled water. Adjust the pH to 9.0 by carefully adding small volumes of 1 M HCl or 1 M NaOH while monitoring with a pH meter. Bring the final volume to 500 mL with double-distilled water.
-
-
Labeling Reaction:
-
While stirring, add the appropriate volume of the dye stock solution dropwise to the protein solution. To achieve a dye-to-protein molar ratio (D/P) of 1 to 2, add an equimolar amount or up to a two-fold molar excess of the dye. Higher molar excesses can lead to over-labeling, which may decrease the quantum yield of the conjugate.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with the Elution Buffer (PBS, pH 7.2).
-
Apply the reaction mixture to the column and elute with the Elution Buffer. The first colored band to elute is the fluorescently labeled protein.
-
-
Storage of the Conjugate:
-
Store the purified conjugate at 2-8°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Diagram 2: Experimental Workflow for Protein Labeling
References
A Technical Guide to the Core Applications of Large Stokes Shift Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Large Stokes shift (LSS) fluorescent dyes represent a significant advancement in fluorescence-based applications, offering substantial benefits for researchers in various fields, including cell biology, neuroscience, and drug discovery. The defining characteristic of these dyes is the substantial separation between their maximum excitation and emission wavelengths. This guide provides an in-depth overview of the core applications of LSS dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate their integration into research and development pipelines.
The primary advantage of a large Stokes shift is the minimization of spectral overlap between the excitation light and the emitted fluorescence. This leads to a significant reduction in background noise and autofluorescence, resulting in improved signal-to-noise ratios and enhanced sensitivity in detection.[1] This property is particularly valuable in complex biological samples where endogenous fluorophores can interfere with signal detection. Furthermore, the wide separation of excitation and emission spectra makes LSS dyes ideal for multiplexing applications, allowing for the simultaneous detection of multiple targets with minimal crosstalk between channels.[1][2]
Photophysical Properties of Common Large Stokes Shift Dyes
The selection of an appropriate fluorescent dye is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several commercially available large Stokes shift dyes, providing a basis for comparison and selection based on experimental needs. A large Stokes shift is generally considered to be greater than 80 nm.[3][4][5]
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield | Key Features & Applications |
| ATTO 490LS | 495 | 655 | 160 | High | Excellent for two-photon microscopy and multiplexing; can be excited with the same laser as GFP/GCaMP.[6] |
| DyLight 515-LS | 515 | 650 | 135 | Moderate | Used in multicolor and super-resolution microscopy.[7] |
| Seta-375-NHS | 372 | 480 | 108 | High | Bright UV-excitable dye suitable for two-color STED microscopy.[8] |
| Seta-385-NHS | 405 | 525 | 120 | High | Hydrophilic and positively charged, with a large Stokes shift.[8] |
| Seta-700-NHS | 395 (secondary peak) | 713 | >300 | Moderate | Uniquely large Stokes shift, excitable with a 405 nm diode laser.[8] |
| BBTA | 405 | 591 | 186 | 0.11 | High photostability, suitable for live cell imaging and localizes to mitochondria.[3][9][10] |
| mAmetrine | 426 | 526 | 100 | 0.58 | A large Stokes shift fluorescent protein, ideal as a FRET donor to reduce acceptor cross-excitation.[11][12][13] |
| LSSmOrange | 437 | 572 | 135 | 0.35 | Monomeric orange fluorescent protein with a large Stokes shift, suitable for multicolor applications.[14] |
Core Applications & Experimental Protocols
Enhanced Multiplexing in Immunofluorescence Microscopy
The use of LSS dyes significantly expands the possibilities of multiplexed immunofluorescence, allowing for the simultaneous visualization of more targets without the need for complex spectral unmixing algorithms or specialized equipment.[2] By combining conventional fluorophores with an LSS dye, researchers can easily achieve four-color imaging with standard fluorescence microscopes.
Workflow for multiplexed immunofluorescence using LSS dyes.
-
Sample Preparation: Prepare cells or tissue sections as required for immunofluorescence (e.g., fixation with 4% paraformaldehyde, permeabilization with 0.25% Triton X-100).
-
Blocking: Block non-specific antibody binding using an appropriate blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sample with a cocktail of primary antibodies raised in different species, each specific to a target of interest, overnight at 4°C.
-
Washing: Wash the sample three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the sample with a cocktail of secondary antibodies for 1-2 hours at room temperature in the dark. This cocktail should include:
-
Three secondary antibodies conjugated to conventional fluorophores (e.g., Alexa Fluor 488, 568, and 647).
-
One secondary antibody conjugated to a large Stokes shift dye (e.g., ATTO 490LS).
-
-
Final Washes: Wash the sample three times for 5 minutes each with PBS.
-
Mounting: Mount the sample using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. The large spectral separation of the LSS dye will minimize bleed-through into the other channels.
Förster Resonance Energy Transfer (FRET) Imaging
FRET is a powerful technique for studying molecular interactions. However, a common issue is the direct excitation of the acceptor fluorophore by the donor's excitation light, which can lead to false-positive signals.[11] Using an LSS fluorophore as the FRET donor can circumvent this problem.[11][12][15] The donor is excited at a wavelength that is far from the acceptor's excitation spectrum, thus eliminating acceptor cross-excitation.[11]
FRET mechanism using an LSS donor for a cAMP biosensor.
This protocol is adapted from a study monitoring the binding of cyclic nucleotides to a cyclic nucleotide-binding domain (CNBD).[11][12]
-
Reagent Preparation:
-
Prepare the LSS donor-labeled protein (e.g., CNBD-mAmetrine).
-
Prepare the acceptor-labeled ligand (e.g., 8-[DY-547]-cAMP).
-
Prepare the assay buffer.
-
-
Establish Baseline Fluorescence:
-
In a fluorometer, measure the emission spectrum of the donor-only sample (CNBD-mAmetrine) upon excitation at the donor's maximum excitation wavelength (e.g., 426 nm for mAmetrine).
-
-
Perform Titration:
-
To the donor sample, add increasing concentrations of the acceptor-labeled ligand.
-
After each addition, acquire the full emission spectrum.
-
-
Data Analysis:
-
Observe the decrease in donor emission and the corresponding increase in acceptor emission as a function of the acceptor concentration.
-
The change in the fluorescence spectral shape is indicative of FRET.[11]
-
Calculate the FRET efficiency at each titration point to determine the binding affinity.
-
Super-Resolution Microscopy (STED)
Stimulated emission depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light. LSS dyes are particularly valuable for multi-color STED microscopy.[16][17][18][19] A combination of a small Stokes shift dye and an LSS dye can be used for two-color imaging, where both dyes can be depleted by a single STED laser, simplifying the optical setup.[8][17]
Principle of two-color STED microscopy using an LSS dye.
-
Sample Labeling: Prepare the sample by labeling two different targets with a small Stokes shift dye and a large Stokes shift dye, respectively. The dyes should be chosen such that their emission spectra overlap.
-
Microscope Setup:
-
Use a STED microscope equipped with at least two excitation lasers corresponding to the absorption maxima of the chosen dyes.
-
A single STED laser is required, with a wavelength that falls within the emission spectra of both dyes.
-
-
Image Acquisition:
-
Sequentially excite each dye with its corresponding excitation laser.
-
After each excitation pulse, apply the STED laser pulse to deplete the fluorescence at the periphery of the excitation spot.
-
Collect the fluorescence signal from the center of the spot for both channels.
-
-
Image Reconstruction: Reconstruct the super-resolved images from the acquired data for each channel.
Conclusion
Large Stokes shift fluorescent dyes offer compelling advantages for a range of biological applications, primarily by enhancing signal-to-noise ratios and enabling more effective multiplexing. For researchers and drug development professionals, the adoption of these dyes can lead to more robust and informative data from techniques such as immunofluorescence, FRET, and super-resolution microscopy. The protocols and data presented in this guide provide a foundation for the successful implementation of LSS dyes in the laboratory. As the development of new LSS fluorophores continues, their utility in addressing complex biological questions is expected to grow.
References
- 1. colour-synthesis.com [colour-synthesis.com]
- 2. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Using a long-Stokes-shift dye for two-photon microscopy - Claridge-Chang Lab [claridgechang.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Robust evaluation of intermolecular FRET using a large Stokes shift fluorophore as a donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ZEISS Microscopy Online Campus | FRET Microscopy with Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - @abberior.rocks [abberior.rocks]
An In-depth Technical Guide to Fluorescent Red Mega 480 for Multicolor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a specialized fluorescent dye engineered for the complexities of multicolor imaging experiments.[1][2][3][4] Its distinguishing characteristic is an exceptionally large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1][2] This feature allows for excitation with common laser lines, such as the 488 nm argon-ion laser, while emitting in the far-red region of the spectrum. This significant spectral separation minimizes crosstalk between fluorescent channels, a critical consideration in multicolor analysis.[5] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in immunofluorescence and flow cytometry, and its advantages in the context of multicolor imaging.
Core Properties of this compound
The utility of a fluorophore in imaging applications is defined by its key photophysical parameters. Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| Maximum Excitation (λex) | 500 - 526 nm | [2] |
| Maximum Emission (λem) | 630 - 640 nm | [1][2] |
| Stokes Shift | ~114 - 140 nm | Calculated |
| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | Data not available in aqueous buffer | |
| Brightness (ε x Φ) | Data not available | |
| Molecular Weight | ~514.59 g/mol | [2][3] |
Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the molar extinction coefficient for this compound is available, a quantum yield value in a standard aqueous buffer (e.g., PBS) has not been publicly reported. Researchers should empirically determine the optimal concentration and instrument settings for their specific application to achieve the best signal-to-noise ratio.
Key Advantages in Multicolor Imaging
The large Stokes shift of this compound is a primary advantage in multicolor experimental design. It allows for the simultaneous use of multiple fluorophores with overlapping excitation spectra but distinct emission spectra, thereby expanding the palette of available fluorescent probes for a given excitation source.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are detailed, generalized methodologies for immunofluorescence and flow cytometry that can be readily adapted by researchers.
Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for labeling intracellular targets in fixed and permeabilized adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody specific to the target of interest
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
-
Coverslips with cultured adherent cells
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Washing and Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is for intracellular targets; for surface targets, skip to step 4.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~500-520 nm, Emission: ~630-650 nm).
-
Flow Cytometry Staining of Suspension Cells
This protocol describes the staining of cell surface markers on suspension cells for analysis by flow cytometry.
Materials:
-
Suspension cells (e.g., lymphocytes, cultured cell lines)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, recommended for immune cells)
-
This compound-conjugated primary antibody
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell concentration to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁶ cells) to each FACS tube.
-
-
Fc Receptor Blocking (Optional):
-
If using immune cells that express Fc receptors (e.g., macrophages, B cells), add an Fc blocking solution and incubate for 15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal amount of this compound-conjugated primary antibody to the cell suspension.
-
Vortex gently and incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for this compound.
-
Considerations for Experimental Design
-
Multicolor Panel Design: When designing multicolor experiments, it is crucial to consider the spectral overlap of all fluorophores in the panel.[7] Although this compound's large Stokes shift reduces the likelihood of emission bleed-through into adjacent channels, it is still advisable to use a spectral viewer tool to assess potential overlaps with other dyes.
-
Controls: Appropriate controls are essential for reliable data. These include unstained cells (for autofluorescence), single-color controls (for compensation setup in flow cytometry), and isotype controls (to assess non-specific antibody binding).
Conclusion
This compound offers a valuable tool for researchers conducting multicolor imaging experiments. Its key feature, a large Stokes shift, enables greater flexibility in panel design and can help to reduce spectral crosstalk. While a comprehensive photophysical characterization, including a definitive quantum yield in aqueous buffers, is not yet publicly available, the provided protocols and technical information serve as a robust starting point for the successful application of this dye in immunofluorescence and flow cytometry. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters is recommended to achieve the best possible results.
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. jacksonimmuno.com [jacksonimmuno.com]
Unlocking New Frontiers in Multiplex Imaging: A Technical Guide to Fluorescent Red Mega 480
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a novel fluorescent dye engineered for advanced multicolor imaging techniques. Its defining characteristic is an exceptionally large Stokes shift—the difference between its maximum excitation and emission wavelengths. While excitable by common short-wavelength light sources like the 488 nm laser line, it emits in the far-red spectrum. This unique property allows for its integration into multicolor experiments with minimal spectral overlap, significantly expanding the possibilities for simultaneous detection of multiple targets.[1] This guide provides a comprehensive overview of this compound's properties, detailed protocols for its application in key research techniques, and a discussion of its potential to overcome common challenges in fluorescence microscopy and other detection assays.
Core Properties and Spectral Characteristics
This compound's physicochemical and spectral properties are summarized below. The name "Mega 480" can be misleading; it does not refer to the dye's excitation maximum, but rather its utility with the common 488 nm argon laser line, which can efficiently excite the dye despite being off-peak. The significant separation between its excitation and emission spectra is its key advantage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 540528-00-5 |
| Molecular Formula | C₂₆H₃₀N₂O₇S |
| Molecular Weight | 514.59 g/mol |
| Form | Powder |
| Storage Temperature | 2-8°C |
Source: Santa Cruz Biotechnology, Sigma-Aldrich[1][2]
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~513-526 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) |
| Emission Maximum (λem) | ~640 nm (in 0.1 M phosphate buffer, pH 7.0) |
| Stokes Shift | >110 nm |
| Common Excitation Source | Argon laser (488 nm line) |
Key Applications and Methodologies
This compound is particularly well-suited for applications requiring multicolor detection, such as immunofluorescence, fluorescence in situ hybridization (FISH), and flow cytometry. Its large Stokes shift allows it to be used alongside other fluorophores that are excited by the same laser but emit at shorter wavelengths (e.g., FITC, Alexa Fluor 488) with minimal crosstalk.
Antibody Conjugation
An amine-reactive N-hydroxysuccinimide (NHS) ester version of this compound is available for covalent labeling of proteins and other biomolecules with primary amino groups.[3]
References
Methodological & Application
Application Notes: Fluorescent Red Mega 480 NHS-ester for Protein Labeling
Introduction
Fluorescent Red Mega 480 NHS-ester is an amine-reactive fluorescent dye designed for covalently labeling proteins and other biomolecules containing primary amino groups.[1] This dye is particularly well-suited for multicolor imaging techniques due to its exceptionally large Stokes shift, the difference between its excitation and emission maxima.[1][2] This characteristic allows for excitation using common light sources, such as those used for fluorescein, while emitting in the red spectrum, enabling independent detection in multiplexed experiments.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, typically the ε-amino groups of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond.[3][4][5][6][7]
Principle of Reaction
The labeling reaction involves the nucleophilic attack of a non-protonated primary amine from the protein on the NHS-ester group of the this compound dye. This results in the formation of a stable covalent amide linkage and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with an optimal range of 8.0-9.0 to ensure that the primary amines are deprotonated and thus reactive.[3][5][6][8][9]
Quantitative Data Summary
The following table summarizes the key spectral and physical properties of this compound NHS-ester.
| Property | Value | Reference |
| Excitation Maximum (λex) | 500 nm (in H₂O), 513 nm (in 0.1 M phosphate (B84403) pH 7.0) | [1][2] |
| Emission Maximum (λem) | 630 nm (in H₂O), 640 nm (in 0.1 M phosphate pH 7.0) | [1][2] |
| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight (MW) | 611.66 g/mol | [2] |
Experimental Protocols
This section provides a detailed protocol for the covalent labeling of proteins with this compound NHS-ester.
1. Materials and Reagents
-
This compound NHS-ester
-
Protein of interest (in an amine-free buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 50-100 mM sodium bicarbonate buffer or sodium borate (B1201080) buffer, pH 8.0-9.0[2][5][9]
-
Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reaction tubes
-
Stirring/vortexing equipment
2. Reagent Preparation
-
Protein Solution:
-
Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[2][4][8]
-
Ensure the protein solution is free of amine-containing substances (e.g., Tris buffer, sodium azide) and BSA, as these will compete with the labeling reaction.[3][9] If necessary, dialyze the protein against the Labeling Buffer.[9]
-
-
Dye Stock Solution:
-
Allow the vial of this compound NHS-ester to warm to room temperature before opening.
-
Prepare a stock solution by dissolving the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in 50 µL of DMF to achieve a concentration of approximately 40 nmol/µL.[2] Alternatively, a 10 mM stock solution can be prepared.[4][5]
-
This stock solution should be prepared fresh, as NHS-esters are moisture-sensitive and can hydrolyze over time.[3][5]
-
3. Protein Labeling Reaction
-
Molar Ratio Calculation:
-
The optimal molar ratio of dye to protein for labeling can vary and may require optimization. A common starting point is a molar excess of dye. For many proteins, a dye-to-protein ratio of 1:1 to 2:1 is recommended to achieve a degree of labeling (DOL) between 1 and 2, as higher ratios can lead to overlabeling and a decrease in the quantum yield of the conjugate.[2] For antibodies, a higher initial molar ratio may be used.[4]
-
-
Labeling Procedure:
-
While gently stirring, add the calculated volume of the dye stock solution dropwise to the protein solution.[2]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][5] The reaction is often complete within 5-10 minutes.[9]
-
(Optional) The reaction can be quenched by adding Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes.[5]
-
4. Purification of the Labeled Protein
-
It is crucial to separate the fluorescently labeled protein from the unreacted, hydrolyzed dye.[9]
-
Gel Filtration Chromatography:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with the Purification/Elution Buffer.[2][3][9]
-
Apply the reaction mixture to the top of the column.[3]
-
Elute the conjugate with the Purification/Elution Buffer.
-
The first colored band to elute from the column is the labeled protein.[2][9] The slower-moving band contains the free, unreacted dye.[9]
-
Collect the fractions containing the labeled protein. The protein concentration of each fraction can be determined using a Bradford assay or by measuring absorbance at 280 nm.[3]
-
5. Determination of the Degree of Labeling (DOL)
-
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~500 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting the A₂₈₀ for the dye's absorbance at this wavelength. The correction factor (CF) is A₂₈₀ of the dye / A_max of the dye.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
-
Calculate the molar concentration of the protein and the dye.
-
DOL = (molar concentration of dye) / (molar concentration of protein)
-
6. Storage of the Labeled Protein
-
Store the purified, labeled protein under the same conditions as the unlabeled protein. For short-term storage, 4°C is suitable.[3][9]
-
For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the conjugate to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from light.[3][9]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: NHS-ester protein labeling reaction.
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. fluidic.com [fluidic.com]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. setabiomedicals.com [setabiomedicals.com]
Step-by-Step Guide for Conjugating Fluorescent Red Mega 480 to Antibodies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of Fluorescent Red Mega 480 NHS-ester to antibodies. The protocol details the necessary reagents, equipment, and step-by-step instructions for a successful conjugation, purification, and characterization of the resulting fluorescently labeled antibody.
Introduction
This compound is an amine-reactive fluorescent dye belonging to the NHS-ester (N-hydroxysuccinimidyl ester) class of reagents.[1][2] These dyes are designed to covalently bind to primary amino groups (-NH2) on proteins, such as the lysine (B10760008) residues and the N-terminus of antibodies, forming a stable amide bond.[2] This labeling process is crucial for a variety of biological applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.0-9.3.[][4]
Key Experimental Considerations
Successful antibody conjugation relies on several critical factors:
-
Antibody Purity and Concentration: The antibody solution should be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin), as these will compete with the antibody for reaction with the dye.[2][5] The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[6]
-
Reaction Buffer: A buffer with a pH between 8.0 and 9.3 is essential for the efficient reaction of the NHS-ester with the primary amines on the antibody.[][4] Sodium bicarbonate or borate (B1201080) buffers are commonly used.
-
Dye-to-Antibody Molar Ratio: The ratio of dye molecules to antibody molecules will influence the degree of labeling (DOL). A higher molar excess of dye will generally result in a higher DOL. However, excessive labeling can lead to fluorescence quenching and potential loss of antibody function. It is recommended to perform initial experiments with varying molar ratios to determine the optimal DOL for the specific antibody and application.
-
Purification: Removal of unconjugated dye is critical to reduce background fluorescence and ensure accurate quantification of the labeled antibody. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods for purification.[][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of this compound to a typical IgG antibody.
Table 1: Reagent and Buffer Properties
| Parameter | Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency.[6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH should be adjusted to 8.3.[2] |
| Dye Solvent | Anhydrous DMSO | Ensures stability and reactivity of the NHS-ester.[] |
| Quenching Reagent | 1.5 M Hydroxylamine, pH 8.5 | Optional step to terminate the reaction.[6][8] |
Table 2: Recommended Molar Ratios for Trial Conjugations
| Trial | Dye:Antibody Molar Ratio | Expected Degree of Labeling (DOL) |
| 1 | 5:1 | Low |
| 2 | 10:1 | Medium |
| 3 | 20:1 | High |
Note: The optimal DOL is application-dependent and should be determined empirically.
Experimental Workflow Diagram
Caption: Experimental workflow for antibody conjugation.
Detailed Experimental Protocol
This protocol is optimized for the conjugation of approximately 1 mg of an IgG antibody.
Materials and Reagents:
-
Purified antibody (1 mg) in an amine-free buffer (e.g., PBS)
-
This compound, NHS-ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Protocol Steps:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). To do this, add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[2]
-
-
Dye Preparation:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[] For example, if the molecular weight of the dye is ~500 g/mol , dissolve 0.5 mg in 100 µL of DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.[9]
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently vortexing.[6] The volume of dye to add depends on the desired dye-to-antibody molar ratio.
-
Calculation Example for a 10:1 Molar Ratio:
-
Amount of antibody: 1 mg
-
Molecular weight of IgG: ~150,000 g/mol
-
Moles of antibody: 1 mg / 150,000 g/mol = 6.67 nmol
-
Moles of dye needed: 6.67 nmol * 10 = 66.7 nmol
-
Volume of 10 mM dye stock to add: 66.7 nmol / 10 mM = 6.67 µL
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[] Gentle mixing during incubation is recommended.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will be retained by the column and elute later.[]
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of this compound (approximately 480 nm, Amax).
-
Calculate the protein concentration and the degree of labeling (DOL) using the following equations:
-
Corrected A280 (A280corr) = A280 - (Amax * Correction Factor)
-
The correction factor accounts for the absorbance of the dye at 280 nm. This value is dye-specific and should be provided by the manufacturer.
-
-
Protein Concentration (M) = A280corr / (Extinction coefficient of antibody at 280 nm * path length)
-
The extinction coefficient for a typical IgG at 280 nm is ~210,000 M-1cm-1.
-
-
Dye Concentration (M) = Amax / (Extinction coefficient of dye at Amax * path length)
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
-
The optimal DOL for most antibodies is between 2 and 10.
-
Signaling Pathway and Logical Relationship Diagram
Caption: Chemical conjugation of an NHS-ester dye to an antibody.
Storage of Labeled Antibody
Store the purified, fluorescently labeled antibody at 2-8°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein such as BSA (if compatible with the intended application) and a bacteriostatic agent like sodium azide. Aliquoting the conjugate and storing at -20°C can also prevent degradation from repeated freeze-thaw cycles.[10]
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 2. biotium.com [biotium.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. colibri-cytometry.com [colibri-cytometry.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. promega.com [promega.com]
- 10. shop.fidabio.com [shop.fidabio.com]
Application Notes and Protocols for Fixed-Cell Imaging with Fluorescent Red Mega 480
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a highly fluorescent dye specifically designed for multicolor imaging techniques.[1][2][3][4] A key characteristic of this dye is its exceptionally large Stokes shift, with an excitation maximum around 500-526 nm and an emission maximum around 630-640 nm.[1][2] This property allows for excitation using common light sources, such as argon lasers, that are also used for other popular fluorophores like fluorescein, while minimizing spectral overlap in the emission channel.[1][2] These characteristics make this compound an excellent candidate for complex immunofluorescence experiments where multiple targets are being visualized simultaneously.
This document provides a detailed protocol for the use of this compound in fixed-cell immunofluorescence applications. The protocol outlines the necessary steps from cell preparation to imaging, and includes recommendations for optimal results.
Quantitative Data Summary
The spectral properties of this compound are summarized in the table below. These values are crucial for setting up appropriate filter sets and laser lines on the fluorescence microscope to ensure optimal signal detection and minimize bleed-through from other channels.
| Property | Value | Source |
| Excitation Maximum (λex) | ~500-526 nm | [1][2] |
| Emission Maximum (λem) | ~630-640 nm | [1][2] |
| Molecular Weight | ~514.59 g/mol (Free Acid) | [1][2][3][4] |
| Molecular Weight | ~611.66 g/mol (NHS Ester) | |
| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | [1] |
Experimental Protocols
This section details a general protocol for indirect immunofluorescence staining of fixed cells using a secondary antibody conjugated to this compound. This method is widely applicable for visualizing specific proteins within cells.
Materials Required
-
Cells cultured on glass coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)
-
Primary Antibody (specific to the target protein)
-
Secondary Antibody conjugated to this compound
-
Nuclear Counterstain (e.g., DAPI) (optional)
-
Antifade Mounting Medium
-
Fluorescence Microscope with appropriate filter sets for this compound
Step-by-Step Staining Procedure
-
Cell Preparation:
-
Culture cells to the desired confluency on sterile glass coverslips or in imaging-compatible plates.
-
Gently wash the cells twice with PBS to remove any residual culture medium.
-
-
Fixation:
-
Fix the cells by incubating them with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[5][6]
-
Note: The optimal fixation method can be antibody-dependent. Methanol fixation (pre-chilled to -20°C for 5-10 minutes) is an alternative but may not be compatible with all antibodies or targets.[5][6]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Permeabilization:
-
To allow antibodies to access intracellular targets, permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[6]
-
Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.
-
Crucially, from this step onwards, protect the samples from light to prevent photobleaching of the fluorophore. [5]
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a dark, humidified chamber.[7]
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the cells with a solution of DAPI or another suitable nuclear stain for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium. This is critical to preserve the fluorescence signal during imaging.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~500-526 nm, emission ~630-640 nm).
-
Acquire images promptly after staining for the best signal quality. Samples can be stored at 4°C in the dark for a limited time.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the indirect immunofluorescence protocol described above.
Caption: Indirect Immunofluorescence Workflow.
Signaling Pathway Visualization
As this compound is a tool for visualization rather than a modulator of specific pathways, a diagram illustrating a generic signaling pathway that could be studied using this protocol is provided below. This example shows a simplified receptor tyrosine kinase (RTK) signaling cascade.
Caption: Simplified RTK Signaling Pathway.
References
Application Note: High-Fidelity Live-Cell Imaging of Acidic Organelles with Fluorescent Red Mega 480
Introduction
Fluorescent Red Mega 480 is a novel, high-performance fluorescent probe engineered for the selective visualization of acidic organelles, such as lysosomes and late endosomes, in living cells. This dye possesses an exceptionally large Stokes shift, allowing for excitation with the common 488 nm laser line while emitting a bright, stable signal in the far-red spectrum.[1][2][3] This unique spectral property minimizes phototoxicity and cellular autofluorescence, enabling long-term, high-contrast imaging of lysosomal dynamics, trafficking, and function.[4] Its high photostability and excellent cellular retention make it an ideal tool for a range of studies, from fundamental cell biology to drug discovery and cytotoxicity assays.[5][6]
Key Features and Benefits
-
Exceptional Stokes Shift: Excitable by the 488 nm laser, with a peak emission at 620 nm (>130 nm shift), reducing spectral crosstalk and improving signal-to-noise ratio.[1][7]
-
High Photostability: Resistant to photobleaching, permitting extended time-lapse imaging for tracking dynamic cellular processes.[2][3][4]
-
Low Cytotoxicity: Specially formulated for minimal impact on cell health and function, ensuring that observations reflect true biological activity.[2][3][8]
-
High Selectivity for Acidic Organelles: The probe selectively accumulates in the low-pH environment of lysosomes, providing bright and specific labeling.[9][10][11]
-
Simple, No-Wash Protocol: The fluorogenic nature of the dye allows for imaging without a wash step, streamlining workflows and reducing cell stress.[8]
Applications
This compound is optimized for researchers, scientists, and drug development professionals studying:
-
Lysosomal Trafficking and Morphology: Visualize the structure, distribution, and movement of lysosomes in real-time.
-
Autophagy and Mitophagy: Monitor the fusion of autophagosomes with lysosomes.[11]
-
Drug-Induced Lysosomal Changes: Assess the effects of pharmaceutical compounds on lysosomal membrane permeability and stability.
-
Cell Viability and Cytotoxicity: Use lysosomal integrity as an indicator of cell health and response to treatment.[5]
Quantitative Data Summary
The physicochemical and spectroscopic properties of this compound are summarized below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher quantum yield indicates a greater efficiency of converting absorbed light into emitted fluorescence.[12][13]
| Property | Specification |
| Excitation Maximum (Ex) | 488 nm |
| Emission Maximum (Em) | 620 nm |
| Stokes Shift | ~132 nm |
| Molar Extinction Coefficient | ~55,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | > 0.65 |
| Recommended Laser Line | 488 nm |
| Recommended Emission Filter | 600 - 650 nm bandpass |
| Formulation | 1 mM in DMSO |
| Storage | -20°C, protected from light |
Experimental Protocols
This section provides a detailed methodology for staining live cells with this compound and preparing them for fluorescence microscopy.
Reagent Preparation (Stock and Working Solutions)
-
1 mM Stock Solution: this compound is supplied as a 1 mM solution in high-quality, anhydrous DMSO. Before use, warm the vial to room temperature and centrifuge briefly to collect the solution at the bottom.
-
1 µM Working Solution: Prepare the working solution fresh for each experiment. Dilute the 1 mM stock solution 1:1000 in a serum-free culture medium (e.g., for 1 mL of working solution, add 1 µL of 1 mM stock solution to 1 mL of medium). Phenol red-containing medium should be avoided as it can increase background fluorescence.[14]
Note: The optimal concentration may vary between cell types and experimental conditions (typically 0.5 - 5 µM). A concentration titration is recommended for new applications.
Cell Preparation and Staining Protocol
This protocol is optimized for adherent cells cultured in a 35 mm imaging dish or multi-well plate.
-
Cell Seeding: Seed cells on a glass-bottom imaging dish or plate at a density that will result in 50-70% confluency on the day of imaging.
-
Cell Culture: Culture cells overnight or until they have adhered and are in a healthy state.
-
Dye Loading: Carefully remove the culture medium from the cells.
-
Add Working Solution: Add a sufficient volume of the 1 µM this compound working solution to completely cover the cells (e.g., 1 mL for a 35 mm dish).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ environment, protected from light.[10]
-
Imaging: Proceed directly to imaging. No wash step is required. For experiments sensitive to background fluorescence, an optional wash step can be included: replace the dye solution with a pre-warmed, complete culture medium or imaging buffer (e.g., HBSS) before placing the dish on the microscope.
Live-Cell Imaging and Microscope Settings
Fluorescence microscopy is a widely used technique for visualizing specific cellular components in living cells.[15]
-
Microscope: Use an inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO₂).
-
Excitation: Excite the sample using a 488 nm laser line or a standard FITC/GFP filter set. To minimize phototoxicity, use the lowest laser power that provides a sufficient signal.[14][16]
-
Emission: Collect the emitted fluorescence using a filter set appropriate for far-red dyes, such as a TRITC or Texas Red filter cube, or a bandpass filter between 600 nm and 650 nm.
-
Image Acquisition: Acquire images using a high-sensitivity camera (e.g., sCMOS or EMCCD). Adjust exposure time to achieve a good signal-to-noise ratio while minimizing phototoxicity. For time-lapse experiments, use the longest possible interval between acquisitions to allow cells to recover.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway that can be studied using this compound.
Caption: Experimental workflow for live-cell imaging.
Caption: Pathway for monitoring drug-induced apoptosis.
References
- 1. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 2. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Lysosomal Staining Kit - Red Fluorescence - Cytopainter (ab112137) | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dojindo.com [dojindo.com]
- 12. mdpi.com [mdpi.com]
- 13. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. cellalabs.com [cellalabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluorescent Red Mega 480 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a highly fluorescent organic dye specifically designed for multicolor techniques in flow cytometry and other fluorescence-based applications.[1][2][3] A key characteristic of Mega 480 is its exceptionally large Stokes shift, the difference between its maximum excitation and emission wavelengths.[1][3][4] This feature allows for excitation by common laser lines, such as the 488 nm blue laser, while emitting in the far-red spectrum. This minimizes spectral overlap with fluorophores that emit in the green and yellow channels, simplifying multicolor panel design and reducing the need for complex compensation.
Mega 480 is available as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins to form stable covalent bonds, making it ideal for labeling antibodies for flow cytometry.[5][6]
Spectral Properties and Data
The unique spectral properties of this compound make it a valuable tool for expanding the capabilities of multicolor flow cytometry. Below is a summary of its key characteristics.
| Property | Value | Source |
| Excitation Maximum (λex) | ~526 nm | [1] |
| Emission Maximum (λem) | ~640 nm | [1] |
| Stokes Shift | ~114 nm | Calculated |
| Recommended Laser Line | Blue Laser (488 nm), Green/Yellow Laser (561 nm) | [1] |
| Reactive Group (for conjugation) | N-hydroxysuccinimidyl (NHS) ester | [5] |
| Target for Conjugation | Primary amines (e.g., lysine (B10760008) residues on proteins) | [5][6] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound NHS-ester
This protocol describes the conjugation of this compound NHS-ester to a primary antibody. The protocol is a general guideline and may require optimization for specific antibodies and desired degrees of labeling.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring plate and stir bar
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin).
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0.
-
Calculate the required volume of the dye solution. A starting point for optimization is a molar dye-to-antibody ratio of 10:1 to 20:1.
-
Add the calculated volume of the dissolved dye to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with 1X PBS, pH 7.4. The first colored fraction to elute will be the labeled antibody.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of Mega 480 (~526 nm).
-
Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to antibody.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C or -80°C.
-
Protocol 2: Cell Staining for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a this compound-conjugated antibody for flow cytometric analysis.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
This compound-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block to prevent non-specific binding
-
(Optional) Viability dye
-
(Optional) Fixation and permeabilization buffers for intracellular staining
-
Flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Wash the cells by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending in fresh staining buffer.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
-
Cell Staining:
-
Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Viability Staining (Optional):
-
If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.
-
-
Fixation and Permeabilization (for intracellular targets):
-
If staining for an intracellular antigen, follow a standard fixation and permeabilization protocol before and during the antibody staining step.
-
-
Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. For this compound, excite with the 488 nm or 561 nm laser and collect the emission using a filter appropriate for far-red fluorescence (e.g., a 660/20 nm bandpass filter).
-
Visualizations
Experimental Workflow: Antibody Conjugation and Flow Cytometry
Caption: Workflow for antibody conjugation and cell staining.
Signaling Pathway Analysis: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Panel Design and Multicolor Flow Cytometry Information | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Ten tips for the design of multi-color flow panels | labclinics.com [labclinics.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note: Designing a Two-Color Panel with Fluorescent Red Mega 480 and GFP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multicolor fluorescence-based assays, particularly in flow cytometry and microscopy, are powerful tools for dissecting complex biological systems.[1][2] The success of these experiments hinges on the careful selection of fluorophores and the design of the experimental panel to minimize spectral overlap and maximize signal resolution.[1][3][4] This application note provides a detailed guide for designing and implementing a two-color panel using Fluorescent Red Mega 480, a synthetic dye with a large Stokes shift, and Green Fluorescent Protein (GFP), a widely used genetically encoded reporter.[5][6]
This compound is particularly well-suited for multicolor applications due to its excitation by common short-wavelength lasers (like the 488 nm laser) and its emission in the far-red spectrum, which reduces spectral overlap with many green and yellow fluorophores.[6] GFP, a protein from the jellyfish Aequorea victoria, is a staple in cell and molecular biology for reporting gene expression and tracking proteins.[5] Enhanced versions of GFP (EGFP) are optimally excited at 488 nm, making this pair compatible with standard flow cytometer and microscope configurations.[5][7]
Spectral Properties
A thorough understanding of the spectral characteristics of each fluorophore is critical for successful panel design. The key properties of this compound and a common variant, Enhanced GFP (EGFP), are summarized below.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Laser Line Compatibility |
| This compound | ~500 - 526[8] | ~630 - 640[8] | ~114 - 140 | Blue (488 nm), Green (532 nm) |
| Enhanced GFP (EGFP) | ~488[5][9] | ~509[5][9][10] | ~21 | Blue (488 nm) |
Table 1: Spectral Properties of this compound and EGFP. Data compiled from multiple sources. The large Stokes shift of this compound is a key advantage, minimizing its emission overlap into the primary detection channel for EGFP.
Experimental Design and Workflow
A typical workflow for a two-color experiment involving a GFP-expressing cell line and an antibody conjugated to this compound is outlined below. This workflow is applicable to techniques like flow cytometry.
Protocols
Protocol for Staining with this compound NHS-Ester Conjugated Antibody
This protocol assumes you have a purified antibody to conjugate. If using a pre-conjugated antibody, proceed to section 4.2.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS-Ester
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate buffer (50 mM, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS (pH 7.2)
Procedure:
-
Prepare Label Stock Solution: Dissolve 1 mg of this compound NHS-Ester in 50 µL of anhydrous DMF.
-
Prepare Antibody: Dissolve the antibody in 50 mM sodium bicarbonate buffer (pH 9.0) to a concentration of 2 mg/mL or higher.
-
Conjugation: While stirring, slowly add a 2-fold molar excess of the label stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye using a Sephadex G-25 column, eluting with PBS (pH 7.2). The first colored band to elute is the conjugated antibody.
Protocol for Two-Color Flow Cytometry Analysis
Materials:
-
GFP-expressing cells
-
Non-transfected (wild-type) cells
-
This compound-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Live/Dead stain (optional, but recommended)
-
Flow Cytometer with a 488 nm laser and appropriate filters
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in ice-cold staining buffer to a concentration of 1x10^7 cells/mL.
-
Blocking (Optional): To reduce non-specific binding, you can add an Fc blocking reagent and incubate for 10-15 minutes on ice.[11]
-
Staining: Add the titrated amount of this compound-conjugated antibody to the appropriate cell tubes.
-
Incubation: Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with 2 mL of staining buffer, pelleting by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the final cell pellet in 0.5 mL of staining buffer. If using a live/dead stain, follow the manufacturer's protocol before this step.[11]
-
Instrument Setup and Compensation:
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to assess autofluorescence.
-
Use single-color controls (GFP-only cells and wild-type cells stained with Mega 480-only) to set the fluorescence voltages and calculate compensation.[2][11] Due to the large Stokes shift of Mega 480, the spillover into the GFP channel should be minimal, but compensation is still necessary for accurate results.[8]
-
-
Data Acquisition: Acquire data for all samples.
-
Data Analysis:
-
Use a FSC vs. SSC plot to gate on the cell population of interest.
-
Use a live/dead marker to exclude dead cells, which can bind antibodies non-specifically.[11]
-
Analyze the compensated data to quantify the percentage of GFP+, Mega 480+, and double-positive cells.
-
Application Example: Gene Expression and Surface Marker Analysis
A common application for this panel is to correlate the expression of a reporter gene (GFP) with a cell surface marker. For instance, in an immunotherapy context, one might want to know if CAR-T cells (identified by a CAR-specific antibody conjugated to Mega 480) are successfully expressing a therapeutic transgene linked to GFP.
Conclusion
The combination of this compound and GFP provides a robust and straightforward two-color panel for a wide range of applications in biological research and drug development. The favorable spectral properties, particularly the large Stokes shift of Mega 480, simplify panel design and minimize complex compensation adjustments. By following the detailed protocols and workflow outlined in this note, researchers can achieve high-quality, reproducible data for correlating gene expression with cellular phenotypes.
References
- 1. Multicolor Flow Cytometry | Tips for Building Flow Cytometry Panels [sigmaaldrich.com]
- 2. Flow Cytometry Multicolor Panel Design | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. Panel Design [bdbiosciences.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. agilent.com [agilent.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Fluorescent Red Mega 480 Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a specialized fluorescent dye designed for various multicolor microscopy techniques. A key characteristic of this dye is its exceptionally large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This feature makes it particularly well-suited for excitation by shorter wavelength light sources, such as argon lasers, and allows for its use in conjunction with other common fluorophores like fluorescein. The distinct emission wavelength of Mega 480 enables independent detection in multi-labeling experiments. This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy, with a focus on selecting the appropriate filter sets to maximize signal detection and minimize crosstalk.
Spectral Properties and Filter Set Recommendations
The selection of an appropriate filter set is paramount for successful fluorescence microscopy. The filter set, consisting of an exciter, a dichroic beamsplitter, and an emitter, must be matched to the spectral characteristics of the fluorophore.
Based on available data, this compound has an absorption maximum of approximately 500 nm and an emission maximum around 630 nm in an aqueous environment. An NHS-ester variant of this dye, used for labeling primary amines, exhibits an excitation maximum at 513 nm and an emission maximum at 640 nm in a phosphate (B84403) buffer. For the purposes of these recommendations, we will consider the general spectral characteristics to guide filter selection.
Given the excitation peak around 500-513 nm and the red emission, a filter set designed for fluorophores such as Texas Red or other red-emitting dyes with similar spectral profiles would be a suitable starting point.
Recommended Filter Set Specifications
A typical filter set for a fluorophore with these characteristics would include:
-
Excitation Filter: A bandpass filter that allows light in the 490-515 nm range to pass through to excite the Mega 480 dye.
-
Dichroic Beamsplitter: A longpass filter with a cut-on wavelength around 520-530 nm. This mirror reflects the excitation light towards the sample and transmits the longer wavelength emitted light towards the detector.
-
Emission Filter: A bandpass or longpass filter that selectively allows the red fluorescent signal (typically 610-650 nm) to reach the detector while blocking unwanted excitation light and background fluorescence.
The following table summarizes the recommended filter set specifications for this compound and provides a comparison with a standard Texas Red filter set.
| Filter Component | Recommended for this compound | Example Texas Red Filter Set |
| Excitation Wavelength Range | 490 - 515 nm | 542 - 582 nm[1] |
| Dichroic Cut-On Wavelength | ~525 nm | 593 nm[1] |
| Emission Wavelength Range | 610 - 650 nm | 604 - 644 nm[1] |
It is important to note that while a Texas Red filter set may be adaptable, a custom set optimized for the specific excitation and emission peaks of Mega 480 will yield the best results.
Experimental Protocols
I. General Staining Protocol for Fixed Cells
This protocol outlines the general steps for staining fixed cells with a this compound conjugate.
Materials:
-
This compound conjugated antibody or probe
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular targets, incubate the cells with a permeabilization buffer for 10-15 minutes.
-
Blocking: To reduce non-specific binding, incubate the cells with a blocking buffer for 30-60 minutes.
-
Staining: Incubate the cells with the this compound conjugate at the recommended concentration for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, in the dark.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Proceed with fluorescence microscopy using the recommended filter set.
II. Live-Cell Imaging Protocol
This protocol is a general guideline for live-cell imaging. Optimization will be required based on the specific cell type and experimental conditions.
Materials:
-
Cell-permeable this compound probe
-
Live-cell imaging medium
-
Glass-bottom dishes or chamber slides
-
Microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate cells in a glass-bottom dish or chamber slide and allow them to adhere and grow.
-
Staining: Replace the culture medium with a pre-warmed live-cell imaging medium containing the this compound probe at the optimal concentration.
-
Incubation: Incubate the cells for the time recommended by the probe manufacturer (typically 15-60 minutes) in the environmental chamber.
-
Washing (Optional): For some probes, a wash step with a fresh, pre-warmed imaging medium may be necessary to reduce background fluorescence.[2]
-
Imaging: Place the dish on the microscope stage and allow the cells to equilibrate before image acquisition. Use the lowest possible laser power and exposure time to minimize phototoxicity.[2]
Diagrams
Filter Set Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate filter set for this compound.
References
Illuminating Genomics: Fluorescent Red Mega 480 in Advanced DNA Analysis
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 480 is a novel fluorescent dye engineered for multicolor genomic applications, including DNA sequencing and Fluorescence In Situ Hybridization (FISH). Its defining characteristic is an exceptionally large Stokes shift—the difference between the maximum excitation and emission wavelengths. This property allows for excitation using common light sources, such as a 488 nm argon laser, while emitting in the far-red spectrum. This minimizes spectral overlap with other fluorophores and reduces background autofluorescence, thereby enhancing the signal-to-noise ratio in complex biological samples. This document provides detailed application notes and protocols for the use of this compound in Sanger DNA sequencing and FISH, complete with quantitative data, experimental workflows, and troubleshooting guidance.[1][2][3][4]
Key Advantages of this compound
-
Large Stokes Shift: With an excitation maximum around 500-526 nm and an emission maximum in the 630-640 nm range, this compound allows for efficient excitation with common blue-green light sources while minimizing spectral overlap in multicolor experiments.[2]
-
Reduced Autofluorescence: Emission in the far-red spectrum helps to avoid the natural autofluorescence of many biological samples, which is typically more pronounced in the green and yellow regions of the spectrum.[5]
-
Suitability for Multicolor Techniques: The distinct spectral properties of this compound make it an excellent candidate for multiplex assays where several targets are detected simultaneously.[1][2][3][4]
-
NHS-Ester Chemistry: Available as an N-hydroxysuccinimide (NHS) ester, the dye can be readily conjugated to amine-modified oligonucleotides for use as probes or primers.[2]
Quantitative Data Summary
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Common Applications |
| This compound | ~500-526 | ~630-640 | ~40,000 [1] | Not Available | DNA Sequencing, FISH |
| FAM | ~495 | ~520 | ~83,000 | ~0.93 | DNA Sequencing, qPCR |
| JOE | ~520 | ~545 | ~75,000 | High | DNA Sequencing |
| TAMRA | ~555 | ~580 | ~91,000 | ~0.26[6] | DNA Sequencing, FRET |
| ROX | ~575 | ~602 | ~82,000 | ~0.30[6] | DNA Sequencing (Size Standard) |
| Texas Red | ~589 | ~615 | ~85,000 | High | FISH, Microscopy |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.04[7] | FISH, Microarrays |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.3[7][8] | FISH, Microarrays, NIR Imaging |
Application 1: DNA Sequencing (Sanger-based)
This compound can be utilized as a dye for labeling either the sequencing primer (dye-primer sequencing) or the dideoxynucleotide terminators (dye-terminator sequencing). Its large Stokes shift offers potential advantages in reducing spectral overlap and improving base-calling accuracy in four-dye sequencing systems.
Principle of Sanger Sequencing with Fluorescent Dyes
Sanger sequencing, or the chain-termination method, involves the in vitro synthesis of DNA strands complementary to a template. The reaction includes a low concentration of dideoxynucleotides (ddNTPs) which lack the 3'-hydroxyl group necessary for chain elongation. When a ddNTP is incorporated, DNA synthesis terminates. In automated sequencing, each of the four ddNTPs is labeled with a different fluorescent dye. The resulting DNA fragments of varying lengths are then separated by size using capillary electrophoresis. A laser excites the dyes as the fragments pass a detector, and the emitted fluorescence is recorded, generating a chromatogram that reveals the DNA sequence.
Experimental Protocol: Dye-Terminator Sequencing (Adapted for this compound)
This protocol is adapted from the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit protocol. It assumes that one of the four ddNTPs is labeled with this compound.
1. Cycle Sequencing Reaction Setup:
-
On ice, prepare the following reaction mix in a PCR tube for each sample:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 8 µL | 1X |
| DNA Template (Plasmid: 150-300 ng; PCR product: 3-40 ng) | X µL | Varies |
| Primer (3.2 µM) | 1 µL | 0.16 µM |
| 5X Sequencing Buffer | 2 µL | 1X |
| Nuclease-free Water | Up to 20 µL | - |
Note: The BigDye™ Terminator Ready Reaction Mix contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. For this adapted protocol, it is assumed a custom mix is used where one ddNTP is labeled with this compound.
2. Thermal Cycling:
-
Perform thermal cycling using the following parameters:
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Indefinite | 1 |
3. Post-Reaction Purification:
-
It is crucial to remove unincorporated dye terminators and salts before capillary electrophoresis. Ethanol (B145695)/EDTA precipitation is a common method.
-
Add 5 µL of 125 mM EDTA to each 20 µL sequencing reaction.
-
Add 60 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 50 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Aspirate the supernatant and air-dry the pellet in the dark for at least 15 minutes.
-
4. Capillary Electrophoresis:
-
Resuspend the dried pellet in 10-15 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 3 minutes and then immediately place on ice.
-
Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730).
-
Ensure the instrument's spectral calibration is set to correctly detect the emission of this compound.
Troubleshooting for DNA Sequencing
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | - Insufficient or poor-quality DNA template.[9][10] - Incorrect primer concentration or poor primer design.[9][11] - Inefficient removal of contaminants (e.g., salts).[9] | - Quantify and assess the purity of the template DNA (A260/280 ratio of 1.8-2.0).[12][13] - Optimize primer concentration and ensure the melting temperature (Tm) is appropriate for the annealing temperature. - Ensure thorough purification after PCR and cycle sequencing. |
| "Noisy" Data or High Baseline | - Unincorporated dye terminators ("dye blobs").[14] - Template or primer contamination. | - Optimize the post-reaction purification to completely remove unincorporated dyes. - Use fresh, high-quality template and primers. |
| Top-Heavy Signal (Strong signal at the beginning, then drops off) | - Too much template DNA.[9] | - Reduce the amount of template DNA in the sequencing reaction. |
Application 2: Fluorescence In Situ Hybridization (FISH)
This compound is well-suited for labeling oligonucleotide probes for FISH. Its far-red emission is advantageous for reducing background fluorescence in tissues and cells, leading to clearer images and more reliable localization of target DNA or RNA sequences.
Principle of FISH
FISH is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells or tissues. The process involves fixing the biological sample, permeabilizing the cells to allow probe entry, and then denaturing the target nucleic acids and the probe. The labeled probe then hybridizes to its complementary sequence in the sample. After washing away unbound probes, the sample is visualized using a fluorescence microscope.
Experimental Protocols
1. Labeling of an Amino-Modified Oligonucleotide with this compound NHS-Ester:
This protocol is for conjugating the NHS-ester form of the dye to an oligonucleotide with a primary amine group.
-
Reagents:
-
Amino-modified oligonucleotide
-
This compound NHS-ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Nuclease-free water
-
-
Procedure:
-
Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of this compound NHS-ester in anhydrous DMSO at a concentration of 10 mg/mL.
-
Add the dye solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, gel filtration, or HPLC.
-
2. FISH Protocol for Cultured Cells:
-
Sample Preparation:
-
Grow cells on sterile glass coverslips.
-
Wash briefly with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Dilute the this compound-labeled probe in the hybridization buffer to a final concentration of 1-5 ng/µL.
-
Apply the probe mixture to the coverslip.
-
Denature the sample and probe together by incubating at 75°C for 5 minutes.
-
Transfer to a humidified chamber and incubate at 37°C for 2-16 hours.
-
-
Post-Hybridization Washes:
-
Wash the coverslips in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.
-
Wash in 0.1x SSC at 60°C for 5 minutes.
-
Wash in 2x SSC at room temperature for 5 minutes.
-
-
Visualization:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
Visualize using a fluorescence microscope with appropriate filters for DAPI and this compound.
-
Troubleshooting for FISH
| Issue | Possible Cause | Suggested Solution |
| High Background | - Incomplete removal of unbound probe.[15][16][17] - Non-specific binding of the probe.[15][16][17] - Autofluorescence of the sample.[5] | - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[15][17][18] - Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in the hybridization buffer.[17][18] - Treat the sample with a reducing agent like sodium borohydride (B1222165) or use spectral imaging to subtract the background. |
| Weak or No Signal | - Poor probe labeling efficiency.[16] - Insufficient sample permeabilization.[16] - Degraded probe or target nucleic acid. | - Verify the labeling efficiency of the probe by spectrophotometry. - Optimize the permeabilization step (e.g., adjust Triton X-100 concentration or incubation time). - Use nuclease-free reagents and handle samples carefully to prevent degradation. |
| Faint Signal | - Photobleaching of the fluorophore. | - Use an anti-fade mounting medium. - Minimize the exposure of the sample to the excitation light. |
Conclusion
This compound presents a valuable addition to the palette of fluorescent dyes available for genomic research. Its unique spectral properties, particularly its large Stokes shift, offer tangible benefits for enhancing the quality and reliability of data in both DNA sequencing and FISH applications. By following the detailed protocols and troubleshooting guides provided, researchers can effectively integrate this novel dye into their workflows to achieve clearer signals and more robust results. Further characterization of its photophysical properties, such as quantum yield, will continue to refine its application in these and other advanced molecular biology techniques.
References
- 1. science.smith.edu [science.smith.edu]
- 2. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. genomics.healthsci.mcmaster.ca [genomics.healthsci.mcmaster.ca]
- 11. ucdenver.edu [ucdenver.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How do I reduce high background in my FISH assay? [ogt.com]
- 16. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. clinicallab.com [clinicallab.com]
- 18. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Fluorescent Red Mega 480 for FRET-Based Assays
Harnessing the Large Stokes Shift of a Versatile Fluorophore for Enhanced Signal Detection
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. The choice of donor and acceptor fluorophores is critical for the success of FRET assays. Fluorescent Red Mega 480 is a dye specifically designed for multicolor techniques, characterized by an exceptionally large Stokes shift.[1][2][3][4] This unique property makes it an intriguing candidate as an acceptor in FRET pairs, as its emission can be spectrally well-separated from the donor's emission, minimizing signal bleed-through and enhancing the signal-to-noise ratio. This application note explores the potential use of this compound in FRET-based assays, providing detailed protocols and data for researchers in cell biology, biochemistry, and drug discovery.
Photophysical Properties of this compound
This compound exhibits a broad absorption spectrum with a maximum that allows for excitation by common laser lines, including the 488 nm argon laser.[1][3] Its key characteristic is its large Stokes shift, with an emission maximum in the red region of the spectrum. This significant separation between excitation and emission wavelengths is advantageous for minimizing background fluorescence and crosstalk in multicolor imaging and FRET applications.[1][2][3]
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~513 - 526 nm | [1] |
| Emission Maximum (λem) | ~640 nm | [1] |
| Molecular Weight | 514.59 g/mol | [1][2][5][6] |
| Molecular Formula | C₂₆H₃₀N₂O₇S | [1][5][6] |
Potential FRET Partners for this compound
The large Stokes shift of this compound makes it a suitable FRET acceptor for a variety of donor fluorophores that emit in the green-yellow region of the spectrum. The efficiency of FRET is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[7][8][9] Potential donor partners could include green fluorescent proteins (e.g., EGFP, mClover) or other fluorescent dyes with appropriate spectral characteristics.
Table 2: Potential Donor Fluorophores for FRET with this compound
| Potential Donor | Donor Emission Max (nm) | Theoretical Spectral Overlap |
| EGFP | ~509 | Good |
| mClover3 | ~506 | Good |
| Fluorescein (FITC) | ~519 | Excellent |
| Alexa Fluor 488 | ~519 | Excellent |
Principle of FRET-Based Assays
FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a proximal acceptor fluorophore.[7][8][9] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making it a sensitive ruler for molecular distances on the order of 1-10 nm.[8][9] In a typical FRET assay, the donor and acceptor fluorophores are attached to two interacting molecules of interest. When the molecules interact, bringing the fluorophores into close proximity, FRET occurs, leading to a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission.
References
- 1. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 4. This compound | 荧光染料 | CAS 540528-00-5 | 美国InvivoChem [invivochem.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. agilent.com [agilent.com]
- 8. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 9. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Optimizing signal-to-noise ratio in Fluorescent Red Mega 480 imaging
Welcome to the technical support center for Fluorescent Red Mega 480. This resource is designed to help researchers, scientists, and drug development professionals optimize their imaging experiments and achieve the highest possible signal-to-noise ratio (SNR). Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a fluorescent dye designed for multicolor techniques, notable for its large Stokes shift. Its spectral characteristics are ideal for excitation with common laser lines, such as an argon laser.[1][2]
Q2: What is the primary cause of a low signal-to-noise ratio (SNR) in fluorescence imaging?
A2: A low SNR can stem from multiple factors, including weak fluorescence signal (low signal) and high background fluorescence (high noise).[3][4] Key contributors are often suboptimal sample preparation, incorrect imaging parameters, and photobleaching.[5][6]
Q3: How can I minimize photobleaching of this compound?
A3: To minimize photobleaching, or the light-induced fading of your fluorescent signal, you should:
-
Reduce the excitation light intensity to the lowest level that provides a detectable signal.
-
Use an antifade mounting medium.
-
Image a fresh field of view for each acquisition when possible.[9]
Q4: What causes high background fluorescence?
A4: High background can be caused by several factors, including:
-
Autofluorescence: Intrinsic fluorescence from the cells or tissue itself.[9]
-
Nonspecific antibody binding: The primary or secondary antibody binding to unintended targets.[5][10]
-
Excess dye concentration: Using too much of the fluorescent dye or labeled antibody.[11]
-
Contaminated reagents or plasticware: Fluorescent impurities in buffers, media, or culture dishes.[11]
Q5: Is this compound suitable for multicolor imaging?
A5: Yes, this compound is specifically designed for multicolor techniques.[1][2] Its large Stokes shift allows for good separation between its excitation and emission spectra, which helps to minimize bleed-through into other channels.[1]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during imaging with this compound.
Problem 1: Weak or No Signal
Q: I am not detecting any signal, or the signal is too faint. What should I do?
A: A weak or absent signal can be frustrating. Follow these steps to diagnose and resolve the issue.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low. It is recommended to perform a titration to find the optimal concentration.[12][13]
-
Antibody Validation: Ensure your primary antibody is validated for the application (e.g., immunofluorescence).[12] Check that the antibody is compatible with your sample's species.
-
Sample Preparation: Improper fixation or permeabilization can damage or mask the target epitope.[5][14] Consider testing different fixation methods.
-
Microscope Settings:
-
Filter Sets: Confirm that your microscope's excitation and emission filters are appropriate for this compound's spectral profile.
-
Exposure Time & Gain: Increase the exposure time or camera gain to enhance signal detection.[15] However, be aware that excessively long exposures can increase background and photobleaching.[6][15]
-
-
Fluorophore Stability: Protect fluorescent reagents from light during storage and throughout the staining protocol to prevent degradation.[13]
Problem 2: High Background
Q: My images have a high background, which is obscuring my signal. How can I reduce it?
A: High background noise can significantly lower your SNR. Here are the most common causes and their solutions.
-
Autofluorescence:
-
Nonspecific Staining:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody, or BSA) for a sufficient amount of time to block nonspecific binding sites.[10][16]
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[10]
-
Antibody Titration: Excessively high antibody concentrations can lead to nonspecific binding and high background.[10][12]
-
-
Reagent and Consumable Quality:
-
Use high-purity reagents and filter your buffers.
-
Image using glass-bottom dishes or slides, as plastic can be a source of background fluorescence.[11]
-
Problem 3: Photobleaching
Q: My signal fades very quickly when I expose the sample to excitation light. How can I prevent this?
A: Photobleaching is the irreversible destruction of the fluorophore. While it cannot be completely eliminated, it can be significantly minimized.
-
Optimize Acquisition Settings:
-
Reduce Excitation Power: Use a neutral density filter or lower the laser power to the minimum required for a good signal.
-
Minimize Exposure: Use the shortest possible exposure time.[7] For finding the region of interest, use transmitted light or a lower magnification before switching to fluorescence.[8]
-
-
Use Antifade Reagents: Mount your fixed samples in a commercially available antifade mounting medium. For live-cell imaging, specialized reagents can be added to the media to reduce phototoxicity and photobleaching.[7]
-
Choose Photostable Dyes: If photobleaching remains a persistent issue, consider if a more photostable dye is available for your experimental setup.[17]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Source |
| Excitation Maximum | ~500-526 nm | [1][2] |
| Emission Maximum | ~630-640 nm | [1][2] |
Table 2: Troubleshooting Summary for Low SNR
| Issue | Potential Cause | Recommended Action |
| Weak Signal | Low antibody concentration | Titrate primary and secondary antibodies. |
| Improper fixation/permeabilization | Test alternative fixation/permeabilization protocols. | |
| Incorrect microscope filters | Ensure filter sets match dye's excitation/emission spectra. | |
| High Background | Autofluorescence | Image an unstained control; use spectral unmixing if available. |
| Insufficient blocking/washing | Increase blocking time and number/duration of washes.[10] | |
| High antibody concentration | Reduce antibody concentration.[12] | |
| Photobleaching | Excessive excitation light | Reduce laser power and exposure time.[7] |
| Oxygen-mediated damage | Use antifade mounting media.[17] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Fixed Cells
This protocol provides a general workflow for immunofluorescent staining of cultured cells. Optimization may be required for specific cell types and targets.
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block nonspecific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for this compound.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. precipoint.com [precipoint.com]
- 7. biocompare.com [biocompare.com]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. biocompare.com [biocompare.com]
- 14. ptglab.com [ptglab.com]
- 15. portlandpress.com [portlandpress.com]
- 16. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
Technical Support Center: Preventing Photobleaching of Fluorescent Red Mega 480
Welcome to the technical support center for Fluorescent Red Mega 480. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching during fluorescence microscopy experiments. While specific photostability data for this compound is not extensively published, this guide provides a comprehensive overview of the principles of photobleaching and practical strategies to minimize its effects.
Troubleshooting Guide
Rapid signal loss is a primary indication of photobleaching. This guide provides a systematic approach to identifying and mitigating the factors contributing to the photobleaching of this compound.
Problem: My this compound signal is fading quickly during image acquisition.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Excitation Intensity | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. Start at a low power (e.g., 1-5%) and incrementally increase only as needed to achieve a sufficient signal-to-noise ratio.[1] |
| Prolonged Exposure Time | Use the shortest possible exposure time for image acquisition. For live-cell imaging, this also minimizes phototoxicity.[1][2] |
| High Rate of Image Acquisition | For time-lapse experiments, decrease the frequency of image capture to reduce the cumulative exposure to excitation light. |
| Suboptimal Filter Set | Ensure that the excitation and emission filters are appropriate for this compound (Excitation max: ~513-526 nm; Emission max: ~640 nm).[3][4] Mismatched filters can lead to inefficient excitation and the need for higher, more damaging, excitation power. |
| Absence of Antifade Reagent | For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, consider using a live-cell compatible antifade reagent.[1][5] |
| Oxygen-Rich Environment | Photobleaching is often mediated by reactive oxygen species. For fixed samples, antifade reagents often act as oxygen scavengers. For live-cell imaging, minimizing atmospheric oxygen exposure, if experimentally feasible, can help. |
Experimental Protocols
Protocol 1: Quantifying the Photostability of this compound
This protocol allows you to measure the photobleaching rate of this compound under your specific experimental conditions, enabling you to optimize your imaging parameters.
Objective: To determine the photobleaching half-life (t½) of this compound.
Materials:
-
Sample labeled with this compound (e.g., fixed cells, protein solution)
-
Fluorescence microscope with a suitable laser line (e.g., 488 nm or 514 nm) and filter set
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment. If using an antifade reagent, ensure it is properly applied.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Set the excitation and emission filters for this compound.
-
Choose an objective suitable for your sample.
-
Set the initial imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Acquire a time-lapse series of images of the same ROI with continuous illumination. The time interval and total duration will depend on how quickly the fluorophore photobleaches. A good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a representative ROI that contains the fluorescent signal.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each time point and subtract this from your ROI intensity measurements.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time = 0).
-
Plot the normalized intensity versus time.
-
Determine the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] This occurs when the fluorophore, after absorbing light and entering an excited state, undergoes chemical reactions that alter its structure.[1]
Q2: What are the main factors that contribute to the photobleaching of this compound?
A2: The primary factors are the intensity and duration of the excitation light.[1] The presence of molecular oxygen can also accelerate photobleaching by leading to the formation of reactive oxygen species that damage the fluorophore.
Q3: How do antifade reagents work?
A3: Antifade reagents are chemical compounds that reduce photobleaching, primarily by scavenging for free radicals and reactive oxygen species that are a major cause of fluorophore destruction.[5]
Q4: Can I use the same antifade reagent for both live and fixed cells?
A4: Not typically. Antifade reagents for fixed cells are often toxic to live cells. For live-cell imaging, it is crucial to use reagents specifically designed for this purpose that are non-toxic and do not interfere with cellular processes.
Q5: Are there microscopy techniques that are less prone to causing photobleaching?
A5: Yes, techniques like spinning disk confocal microscopy and light-sheet fluorescence microscopy often result in less photobleaching and phototoxicity compared to traditional point-scanning confocal microscopy because they illuminate the sample more gently and/or for a shorter duration.
Q6: How can I choose a more photostable alternative to this compound if needed?
A6: While direct comparative data for this compound is limited, red fluorescent dyes from the Alexa Fluor or DyLight series are generally known for their enhanced photostability.[7] It is always recommended to consult the manufacturer's data and perform your own photobleaching analysis (as described in Protocol 1) to determine the best fluorophore for your specific application.
Visual Guides
Caption: Troubleshooting workflow for photobleaching.
Caption: Mechanism of photobleaching and antifade action.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 4. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
How to choose the optimal dye-to-protein ratio for Fluorescent Red Mega 480?
This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the optimal dye-to-protein ratio for Fluorescent Red Mega 480. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dye-to-protein molar ratio for this compound?
A1: For most proteins, a good starting point for optimization is a dye-to-protein molar ratio between 5:1 and 20:1.[1] However, the ideal ratio is highly dependent on the specific protein being labeled and its available lysine (B10760008) residues. Therefore, it is crucial to perform a series of labeling reactions with varying molar ratios to determine the optimal degree of labeling (DOL) for your specific application.[2]
Q2: What is the Degree of Labeling (DOL) and why is it important?
A2: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[2][3] Determining the DOL is critical for several reasons:
-
Reproducibility: Ensuring consistent labeling across different batches and experiments.[3]
-
Fluorescence Signal: Lower DOL values can result in weak fluorescence, while excessively high DOLs can lead to self-quenching, where the dye molecules are too close to each other and their fluorescence is diminished.[2][3]
-
Protein Function: Over-labeling can potentially alter the structure and biological activity of the protein.[2][4]
Q3: How do I calculate the Degree of Labeling (DOL)?
A3: The DOL is calculated using absorbance measurements of the purified protein-dye conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye (λmax for this compound is approximately 513 nm in its NHS-ester form).[5] A correction factor is needed to account for the dye's absorbance at 280 nm.[3][6]
The formula for calculating DOL is as follows:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's λmax.
-
CF is the correction factor for the dye at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
Q4: What type of buffer should I use for the labeling reaction?
A4: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the amine-reactive NHS-ester of the dye.[1][7] A recommended buffer is 0.1 M sodium bicarbonate or sodium borate (B1201080) at a pH of 8.3-8.5.[1] This slightly basic pH ensures that the primary amino groups on the protein (N-terminus and lysine residues) are deprotonated and more nucleophilic, facilitating the reaction.[1]
Troubleshooting Guide
This guide addresses common problems encountered when labeling proteins with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye.[1] | Use fresh, anhydrous DMSO or DMF to dissolve the dye immediately before use.[1] |
| Low protein concentration.[1] | Ensure the protein concentration is at least 2 mg/mL for optimal labeling.[1][7] | |
| Incorrect buffer pH or composition.[1] | Use a primary amine-free buffer with a pH between 8.3 and 8.5.[1] | |
| Insufficient dye-to-protein ratio.[1] | Increase the molar ratio of dye to protein in the reaction.[1] | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein ratio.[1] | Decrease the molar ratio of dye to protein.[1] |
| Protein aggregation.[1] | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling.[1] | |
| Low Fluorescence Signal of Labeled Protein | Low DOL.[1] | Optimize the labeling reaction to achieve a higher DOL.[1] |
| Self-quenching of the dye at high DOL.[1][3] | Reduce the dye-to-protein molar ratio to prevent fluorescence quenching.[1][2] | |
| Photobleaching of the dye.[1] | Protect the dye and labeled protein from light during the reaction and storage. | |
| Altered Protein Activity | Labeling of critical residues. | The NHS-ester of this compound reacts with primary amines (lysine residues and the N-terminus). If these residues are in the active site or are crucial for protein conformation, labeling can affect activity. Consider using a dye with a different reactive chemistry (e.g., maleimide (B117702) for cysteine residues) if possible. |
| High DOL. | A high number of attached dye molecules can sterically hinder the protein's function.[4] Reduce the dye-to-protein ratio. |
Experimental Protocols
Protocol for Determining the Optimal Dye-to-Protein Ratio
This protocol provides a general framework for optimizing the labeling of your protein with this compound NHS-ester.
Materials:
-
This compound, NHS-ester
-
Protein of interest (at 2-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Set up a series of labeling reactions with different dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1).
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Labeled Protein:
-
Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~513 nm for the NHS-ester).[5]
-
Calculate the DOL using the formula provided in the FAQs section.
-
-
Functional Analysis:
-
Evaluate the activity of the labeled protein at different DOLs to ensure that the labeling process has not compromised its function.
-
Visualizations
Caption: Experimental workflow for determining the optimal dye-to-protein ratio.
Caption: Troubleshooting logic for common protein labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Solving solubility issues with Fluorescent Red Mega 480 NHS-ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescent Red Mega 480 NHS-ester. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound NHS-ester is not dissolving in my aqueous reaction buffer. What should I do?
A1: this compound NHS-ester, like many other non-sulfonated NHS-ester dyes, has limited solubility in aqueous solutions.[1][2] To overcome this, you should first dissolve the dye in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to your reaction buffer.[3][4] It is crucial to use an anhydrous solvent to prevent hydrolysis of the NHS-ester before it has a chance to react with your target molecule.[5]
Q2: What is the recommended procedure for dissolving the dye in an organic solvent?
A2: To prepare a stock solution, dissolve 1 mg of this compound NHS-ester in 50 µl of absolute, amine-free DMF or DMSO.[4] This creates a concentrated stock that can be added dropwise to your protein solution while stirring. The final concentration of the organic solvent in your reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of your protein.[1]
Q3: I dissolved the dye in DMSO, but it precipitated when I added it to my protein solution. What could be the cause?
A3: Precipitation upon addition to the aqueous buffer can occur for a few reasons:
-
High Dye Concentration: The local concentration of the dye may be too high as you add it. Try adding the dye stock solution very slowly and dropwise to the protein solution while gently stirring to ensure rapid mixing.[4]
-
Buffer Composition: The properties of your buffer can influence the solubility of both the dye and the protein-dye conjugate. Ensure your buffer does not contain any substances that might reduce the solubility of the dye.
-
Over-labeling: Adding too many hydrophobic dye molecules to a protein can alter its overall charge and hydrophobicity, leading to aggregation and precipitation.[6] Consider reducing the molar excess of the dye in your reaction.
Q4: Can I use a solvent other than DMSO or DMF?
A4: While DMSO and DMF are the most common choices, other polar aprotic solvents like N,N'-dimethylacetamide (DMAC) or N-Methyl-2-pyrrolidone (NMP) can also be used.[5][7] It is essential to ensure the chosen solvent is anhydrous and amine-free.[3][5] Some alternatives to DMSO include Dimethyl formamide (B127407) or Trifluoroacetic acid.[7]
Q5: How does pH affect the solubility and reactivity of the NHS-ester?
A5: The pH of the reaction is critical. The reaction between the NHS-ester and a primary amine is most efficient at a pH between 8.3 and 8.5.[3] At this pH, the primary amines on your protein are sufficiently deprotonated to be reactive nucleophiles.[8] However, higher pH also increases the rate of hydrolysis of the NHS-ester, where it reacts with water and becomes non-reactive.[1][8] This competing hydrolysis reaction can reduce your labeling efficiency. Therefore, maintaining the recommended pH range is a crucial balance.
Q6: My labeled protein has precipitated out of solution after the conjugation reaction. What can I do?
A6: Precipitation of the conjugate can be due to over-labeling, where the increased hydrophobicity from the dye molecules causes the protein to aggregate.[6] To address this, you can:
-
Reduce the Molar Ratio: Decrease the molar excess of the this compound NHS-ester in your next experiment.
-
Optimize Labeling Conditions: Shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the degree of labeling.[6]
-
Purification: Immediately after the reaction, purify the conjugate from unreacted dye using methods like gel filtration or dialysis to minimize further reaction or aggregation.[4][6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound NHS-ester.
| Problem | Possible Cause | Recommended Solution |
| Dye Precipitation During Dissolution | The dye has poor aqueous solubility.[1][2] | Prepare a concentrated stock solution in anhydrous DMSO or DMF before adding it to the reaction buffer.[3][4] |
| The organic solvent (DMSO/DMF) is not anhydrous. | Use fresh, high-quality anhydrous solvent to prevent premature hydrolysis of the NHS-ester.[5] | |
| Precipitation Upon Addition to Protein | The local concentration of the dye is too high. | Add the dye stock solution dropwise to the protein solution with gentle but constant stirring.[4] |
| The protein concentration is too low, leading to a higher effective dye-to-protein ratio. | Use a protein concentration of at least 2 mg/mL.[4][6] | |
| Low Labeling Efficiency | The pH of the reaction buffer is not optimal. | Ensure the reaction buffer is at a pH of 8.3-8.5.[3] Buffers containing primary amines (like Tris) should be avoided as they compete with the labeling reaction.[3] |
| The NHS-ester has hydrolyzed. | Prepare the dye stock solution immediately before use. Avoid prolonged exposure of the dye to aqueous environments before the reaction.[5] The half-life of NHS-esters decreases significantly as pH increases.[1] | |
| The protein solution contains interfering substances. | Ensure the protein is in a suitable amine-free buffer (e.g., PBS, bicarbonate, or borate (B1201080) buffer).[1][3] | |
| Labeled Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. A typical starting point is a 5-10 fold molar excess.[5] |
| The hydrophobic nature of the dye is causing aggregation. | Optimize the degree of labeling (DOL). For many antibodies, a DOL of 4-7 is optimal.[5] |
Experimental Protocols
Protocol 1: Stock Solution Preparation of this compound NHS-ester
-
Allow the vial of this compound NHS-ester to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1 mg of dye in 50 µl of solvent).[4]
-
Vortex the vial briefly until the dye is completely dissolved.
-
This stock solution should be prepared fresh for each labeling experiment. If storage is necessary, it can be stored for 1-2 months at -20°C, protected from light and moisture.[3]
Protocol 2: Antibody Labeling with this compound NHS-ester
-
Prepare the Antibody:
-
Calculate Reagent Amounts:
-
Labeling Reaction:
-
Purification of the Conjugate:
Visualizations
Caption: Experimental workflow for antibody labeling.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
Quenching of Fluorescent Red Mega 480 fluorescence and how to avoid it
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of Fluorescent Red Mega 480. It is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a large Stokes shift dye?
This compound is a fluorescent dye designed for multicolor techniques.[1][2] Its name can be misleading; while it is efficiently excited by the common 488 nm argon laser line, its peak excitation wavelength is actually around 513-526 nm.[3][4] It emits light in the red spectrum, with a maximum emission at approximately 640 nm.[3][4] This large difference of over 100 nm between its peak excitation and emission is known as a large Stokes shift.[3] This property is highly advantageous as it minimizes "crosstalk" between the excitation light and the emitted signal, leading to better signal-to-noise ratios in fluorescence imaging.[5]
Q2: My this compound signal is much weaker than expected. What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[6][7] This occurs when the excited fluorophore returns to its ground state without emitting a photon. Instead, the energy is lost through non-radiative pathways. Quenching is different from photobleaching, as it is often a reversible process, whereas photobleaching is the irreversible photodestruction of the dye molecule.[7][8]
Q3: What are the common causes of quenching for fluorescent dyes like Mega 480?
Several mechanisms can cause quenching:[6][7][9][10]
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, which deactivates the fluorophore.[6][7] This process is dependent on the concentration of the quencher and factors affecting diffusion, like temperature and viscosity.
-
Static Quenching: This happens when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. This complex prevents the fluorophore from becoming excited in the first place.[7][9]
-
Förster Resonance Energy Transfer (FRET): A specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore (like Mega 480) to a suitable acceptor molecule (the quencher) that is in close proximity (typically 1-10 nm).[6][9] This requires significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.
-
Self-Quenching: At very high concentrations, fluorophore molecules can interact with each other and cause quenching.[10]
-
Photobleaching: While not technically quenching, this irreversible photodegradation of the fluorophore due to prolonged exposure to high-intensity light is a common cause of signal loss.[8][11]
Q4: What specific substances in my experiment could be quenching my signal?
Many common laboratory reagents and environmental factors can act as quenchers:
-
Molecular Oxygen: Dissolved oxygen is a well-known and pervasive collisional quencher.[6][7]
-
Ions: Halide ions (like Cl⁻, Br⁻, I⁻) and heavy atoms can be potent quenchers.[6][12]
-
Buffer Components: Certain components in your buffer, such as Tris or HEPES, can sometimes interact with fluorescent dyes. The pH of the buffer is also critical, as the fluorescence of many dyes is pH-dependent.[13][14]
-
Biological Molecules: Tryptophan and other amino acids in proteins can quench fluorescence if they are close to the conjugated dye.
-
Commercial Quenchers: In FRET-based assays, dark quenchers like Dabcyl or Black Hole Quencher™ (BHQ™) dyes are designed specifically to quench fluorescence efficiently.[15][16][17]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable steps to resolve them.
Problem 1: My fluorescence signal is weak or completely absent from the start.
-
Possible Cause: Incorrect filter sets or instrument settings.
-
Solution: Verify that you are using the appropriate excitation and emission filters for Mega 480 (Excitation: ~513-526 nm, Emission: ~640 nm). While excitable at 488 nm, optimal excitation is at a longer wavelength. Ensure the detector gain and exposure time are set appropriately.[18]
-
Possible Cause: Static quenching due to an incompatible buffer component or high quencher concentration.
-
Solution:
-
Run a Buffer Control: Dissolve your Mega 480 conjugate in a simple, well-characterized buffer like Phosphate-Buffered Saline (PBS) at pH 7.4. Compare the signal to your experimental buffer.
-
Check for Quenchers: Review your experimental solution for known quenchers (e.g., high concentrations of halide ions, azide).
-
Perform a Dilution Series: Dilute your sample. If the quenching is due to a contaminant or self-quenching, the signal may recover upon dilution.[10]
-
-
Possible Cause: pH of the solution is suboptimal.
-
Solution: Measure the pH of your final sample solution. The fluorescence of many dyes can be highly sensitive to pH.[14][19] Prepare buffers at slightly different pH values (e.g., 7.0, 7.4, 8.0) to determine the optimal condition for your conjugate.
Problem 2: My fluorescence signal fades rapidly during imaging.
-
Possible Cause: Photobleaching.
-
Solution: This is the most common cause of signal loss during microscopy.
-
Reduce Exposure: Minimize the sample's exposure to the excitation light. Use the lowest laser power and shortest exposure time that provide an adequate signal.[11][20][21]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents scavenge free radicals and reduce photobleaching.[8][20][22]
-
Image a Fresh Area: When setting up focus and other microscope parameters, use a region of the sample that is adjacent to your area of interest to avoid pre-bleaching your target.[21]
-
Choose Photostable Dyes: For long-term imaging, consider using dyes specifically engineered for high photostability.[20]
-
-
Possible Cause: Dynamic quenching by molecular oxygen.
-
Solution: For live-cell imaging, oxygen cannot be eliminated. However, for fixed samples or in-vitro assays, you can use oxygen-scavenging systems available in some antifade reagents or specialized buffers.[8][11]
Quantitative Data on Common Quenchers
| Fluorophore Class | Quencher | Quenching Mechanism | Typical Effect | Notes |
| Rhodamine-like | Iodide (I⁻) | Collisional | Strong Quenching | Efficiency increases with quencher concentration. |
| Red Dyes | Tryptophan | Static / Collisional | Moderate Quenching | Highly dependent on proximity to the dye on a protein. |
| General Dyes | Molecular O₂ | Collisional | Moderate Quenching | Pervasive in most biological buffers. |
| FRET Pair | QSY-21 | FRET / Static | Very Strong Quenching | Requires spectral overlap and close proximity (~1-10 nm).[17] |
Experimental Protocols
Protocol 1: Diagnosing the Cause of Quenching
This workflow helps determine if quenching is occurring and distinguishes between static and dynamic mechanisms.
-
Prepare Samples:
-
Control: Mega 480 conjugate in a reference buffer (e.g., PBS, pH 7.4).
-
Test: Mega 480 conjugate in your experimental buffer/solution.
-
Spiked: Mega 480 conjugate in reference buffer + a suspected quenching agent (e.g., 0.1 M KI).
-
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance spectrum of all samples. Pay close attention to the peak corresponding to Mega 480 (~513-526 nm).
-
Measure Fluorescence: Using a fluorometer or plate reader, measure the fluorescence emission spectrum (or intensity at 640 nm) for all samples, using an excitation wavelength of ~520 nm.
-
Analyze Results:
-
No Change in Absorbance, Decreased Fluorescence: This is characteristic of dynamic (collisional) quenching . The quencher interacts with the dye only after it has been excited.
-
Change in Absorbance Spectrum (e.g., peak shift, broadening), Decreased Fluorescence: This suggests static quenching . The formation of a ground-state complex alters the dye's absorbance properties.[23]
-
No Change in Either: The issue is likely not a chemical quencher but may be related to instrument settings, dye concentration, or photobleaching.
-
Protocol 2: Minimizing Photobleaching
-
Sample Preparation: Prepare your labeled cells or tissues according to your standard protocol.
-
Mounting: After the final wash step, carefully remove as much liquid as possible without disturbing the sample. Add a drop of a high-quality antifade mounting medium (e.g., containing p-phenylenediamine (B122844) (PPD) or Trolox) onto the sample.
-
Coverslipping: Gently lower a coverslip over the mounting medium, avoiding air bubbles. Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Curing: Allow the mounting medium to cure as per the manufacturer's instructions (often in the dark for a few hours or overnight).
-
Imaging:
-
Locate the region of interest using low magnification and transmitted light if possible.[21]
-
Switch to fluorescence and use the lowest possible excitation light intensity.
-
Use a sensitive camera and the shortest possible exposure time to acquire your image.
-
When not actively acquiring an image, use a shutter to block the excitation light path.[24]
-
Visual Guides
Caption: Energy pathways for a fluorophore.
Caption: Logic diagram for troubleshooting weak fluorescence.
Caption: Comparison of collisional and static quenching.
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 4. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. ossila.com [ossila.com]
- 10. fiveable.me [fiveable.me]
- 11. biocompare.com [biocompare.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. quora.com [quora.com]
- 15. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Molecular Probes nonfluorescent quenchers and photosensitizers—Table 1.10 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Optimization and Troubleshooting [evidentscientific.com]
Correcting for spectral overlap between Fluorescent Red Mega 480 and other dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spectral overlap between Fluorescent Red Mega 480 and other commonly used fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorescent dye overlaps with the excitation or emission spectrum of another dye in the same sample. This can lead to the signal from one fluorophore being detected in the channel intended for another, resulting in false positives and inaccurate quantification of fluorescence signals.
Q2: Which common fluorescent dyes are most likely to have spectral overlap with this compound?
A2: this compound has an excitation maximum around 500-526 nm and an emission maximum around 630-640 nm. Therefore, spectral overlap is most likely to occur with:
-
Dyes whose emission spectra overlap with Mega 480's excitation spectrum: Green-emitting dyes like FITC and Alexa Fluor 488 have emission tails that can extend into the excitation range of Mega 480.
-
Dyes whose excitation spectra overlap with Mega 480's emission spectrum: Red-emitting dyes such as Texas Red and Alexa Fluor 594, and far-red emitting dyes like Cy5, may be excited by the light emitted from Mega 480.
-
Dyes with broad emission spectra: Phycoerythrin (PE) has a broad emission peak that can significantly overlap with the excitation of Mega 480.
Q3: How can I correct for spectral overlap?
A3: There are two main techniques for correcting spectral overlap, depending on the experimental setup:
-
For fluorescence microscopy: Spectral imaging followed by linear unmixing is the preferred method. This involves capturing the entire emission spectrum at each pixel and then using software algorithms to separate the contributions of each individual fluorophore.
-
For flow cytometry: A process called compensation is used. This involves running single-color controls to determine the amount of spectral overlap between different fluorophores and then applying a mathematical correction to the data.
Troubleshooting Guides
Problem: I am seeing a signal in my Mega 480 channel, even in cells that should be negative for the Mega 480-labeled marker.
-
Possible Cause: Bleed-through from a green-emitting dye (e.g., FITC, Alexa Fluor 488) that is also present in your sample.
-
Solution:
-
Check your filter sets: Ensure that your filter sets are optimized to minimize the detection of the green dye's emission in the Mega 480 channel. A bandpass emission filter for the green dye can help reduce its spectral tail.
-
Perform spectral unmixing: If your microscope is equipped for spectral imaging, this is the most accurate way to separate the signals from the two dyes.
-
Sequential scanning: If spectral imaging is not available, you can acquire images of the green and red channels sequentially. Excite and capture the image for the green dye first, then switch to the excitation and emission settings for Mega 480. This can reduce bleed-through excitation.
-
Problem: The signal from my Mega 480-labeled antibody is weaker than expected, and I see an unusually high signal in my far-red channel (e.g., Cy5).
-
Possible Cause: Förster Resonance Energy Transfer (FRET) or direct excitation of the far-red dye by Mega 480's emission.
-
Solution:
-
Choose fluorophores with greater spectral separation: If possible, select a far-red dye with an excitation maximum that is further away from the emission maximum of Mega 480.
-
Use a tandem dye: Consider using a tandem dye where Mega 480 is the donor and another fluorophore is the acceptor. This is a controlled way to utilize energy transfer.
-
Compensation (for flow cytometry): If you are performing flow cytometry, proper compensation is crucial to correct for this type of spectral overlap.
-
Data Presentation
Table 1: Spectral Properties of this compound and Other Common Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Mega 480 |
| This compound | ~513 - 526 [1][2] | ~630 - 640 [1][2] | - |
| FITC | ~495[3][4][5] | ~519[3][5] | High (Emission into Mega 480 excitation) |
| Alexa Fluor 488 | ~499[6][7] | ~520[6] | High (Emission into Mega 480 excitation) |
| Phycoerythrin (PE) | ~496, 565[8][9][10][11] | ~575[9][10][12] | High (Broad emission into Mega 480 excitation) |
| Texas Red | ~589 - 596[13][14][15][16] | ~615[14][15][16] | Moderate (Excitation by Mega 480 emission) |
| Cy5 | ~649 - 651[17][18][19][20] | ~666 - 670[18][19][20] | Low to Moderate (Excitation by Mega 480 emission) |
Experimental Protocols
Protocol 1: Spectral Unmixing in Fluorescence Microscopy
This protocol provides a general workflow for correcting spectral overlap using spectral imaging and linear unmixing. The exact steps will vary depending on the microscope and software used.
I. Sample Preparation:
-
Prepare single-color control samples for each fluorophore used in your experiment, including this compound. These samples should contain cells or tissue stained with only one fluorescent dye.
-
Prepare your multi-color stained experimental sample.
II. Image Acquisition:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
Place your single-color control slide for the first fluorophore on the microscope stage.
-
Using the spectral detector, acquire a "lambda stack" or "spectral image" of the single-stained sample. This involves scanning the emission fluorescence across a range of wavelengths.
-
Repeat this process for each of your single-color controls. This will generate a reference spectrum for each dye.
-
Place your multi-color experimental sample on the stage and acquire a lambda stack of the region of interest.
III. Linear Unmixing:
-
Open the spectral imaging analysis software.
-
Load the lambda stack from your experimental sample.
-
Open the reference spectra you acquired from your single-color controls.
-
The software will use a linear unmixing algorithm to calculate the contribution of each reference spectrum (each dye) to the mixed spectrum in every pixel of your experimental image.
-
The output will be a set of images, where each image represents the isolated signal from a single fluorophore, corrected for spectral overlap.
Protocol 2: Compensation in Multicolor Flow Cytometry
This protocol outlines the steps for performing compensation to correct for spectral overlap in flow cytometry.
I. Preparation of Compensation Controls:
-
For each fluorophore in your multicolor panel, including this compound, prepare a single-color compensation control.
-
These controls can be either cells or compensation beads stained with a single fluorescently labeled antibody.
-
It is crucial that the fluorophore used for the compensation control is identical to the one used in the experiment.
-
Each compensation control must include a clearly identifiable positive and negative population.
II. Setting Up the Flow Cytometer:
-
Turn on the flow cytometer and allow it to warm up and stabilize.
-
Run an unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population of interest.
-
Adjust the fluorescence detector voltages (photomultiplier tubes or PMTs) for each channel so that the negative population is on scale.
III. Acquiring Compensation Controls and Calculating the Compensation Matrix:
-
Run your first single-color compensation control (e.g., FITC).
-
Adjust the voltage for the primary detector (in this case, the FITC detector) so that the positive population is on scale.
-
Observe the signal from this control in all other detectors. The signal detected in other channels represents the spectral spillover.
-
Most flow cytometry software has an automated compensation setup. Follow the software's instructions to record the single-stain controls.
-
Repeat this process for all single-color controls in your panel, including the this compound control.
-
Once all single-stain controls have been acquired, the software will calculate a compensation matrix. This matrix contains the correction factors that will be applied to your experimental samples.
IV. Applying Compensation and Data Acquisition:
-
Apply the calculated compensation matrix to your experimental samples.
-
Acquire your multicolor experimental data. The software will now automatically subtract the spectral overlap in real-time or during post-acquisition analysis.
Mandatory Visualization
Caption: Workflow for correcting spectral overlap.
Caption: Logical flow of the compensation algorithm.
References
- 1. its.caltech.edu [its.caltech.edu]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Spectral Compensation in Flow Cytometry | Proteintech Group [ptglab.co.jp]
- 6. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Flowchart Creation [developer.mantidproject.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. microscopist.co.uk [microscopist.co.uk]
- 11. resources.revvity.com [resources.revvity.com]
- 12. IF Troubleshooting - Creative Bioarray [histobiolab.com]
- 13. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 14. medium.com [medium.com]
- 15. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 16. a.storyblok.com [a.storyblok.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. sketchviz.com [sketchviz.com]
Technical Support Center: Fluorescent Red Mega 480 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the conjugation efficiency of Fluorescent Red Mega 480.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for conjugation?
A1: this compound is a fluorescent dye characterized by a large Stokes shift, meaning there is a significant difference between its excitation and emission maxima.[1][2] It is often supplied as an N-hydroxysuccinimide (NHS) ester, which is an amine-reactive derivative.[3] This NHS ester readily reacts with primary amine groups (-NH2) found on proteins, such as the side chain of lysine (B10760008) residues, to form a stable covalent amide bond.[4][5] This reaction is the basis for labeling proteins and antibodies for various fluorescence-based assays.
Q2: What are the optimal buffer conditions for conjugating this compound NHS ester?
A2: The conjugation reaction with an NHS ester is most efficient at a slightly basic pH, typically between 7.0 and 9.0.[] A common choice is a bicarbonate buffer at pH 9.0. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the dye, thereby reducing conjugation efficiency.[5][7]
Q3: What is the recommended dye-to-protein molar ratio for conjugation?
A3: The optimal dye-to-protein molar ratio depends on the specific protein being labeled and the desired Degree of Labeling (DOL). For antibodies, a final DOL of 2 to 10 is generally considered optimal to achieve a strong fluorescent signal without causing issues like protein precipitation or loss of biological activity.[7] It is recommended to perform small-scale experiments with varying molar ratios to determine the ideal conditions for your specific application.[8] A starting point for optimization could be a 10:1 to 20:1 molar excess of dye to protein.[2]
Q4: How do I remove unconjugated this compound after the reaction?
A4: Unconjugated dye must be removed to ensure accurate determination of the DOL and to prevent high background fluorescence in your experiments.[9][10] Common methods for purification include size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis. The first colored band to elute from a size-exclusion column is typically the labeled protein.
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient Conjugation Reaction | - Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.0-9.0 and is free of primary amines (e.g., Tris, glycine).[][7] - Optimize Dye-to-Protein Ratio: The initial ratio may be too low. Perform a titration with increasing molar ratios of the dye to your protein.[8] - Check Reagent Quality: NHS esters are moisture-sensitive. Ensure the dye has been stored properly and is not hydrolyzed. Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution.[5] |
| Over-labeling Leading to Quenching | - Calculate the Degree of Labeling (DOL): An excessively high DOL can lead to self-quenching of the fluorophores.[1][8] - Reduce Dye-to-Protein Ratio: If the DOL is too high, decrease the initial molar excess of the dye in the conjugation reaction. |
| Protein Degradation or Precipitation | - Check Protein Concentration: Very low protein concentrations (<2 mg/mL) can decrease reaction efficiency.[5] High concentrations can sometimes lead to aggregation. - Assess Protein Integrity: Run an SDS-PAGE of the conjugate to check for protein degradation or aggregation. |
| Inaccurate Measurement | - Purify Conjugate Thoroughly: Ensure all free dye has been removed before measuring absorbance, as its presence will lead to inaccurate DOL calculations.[9][10] |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Presence of Unconjugated Dye | - Improve Purification: Ensure the purification method (e.g., size-exclusion chromatography, dialysis) is sufficient to remove all unbound dye. Collect and screen multiple fractions during chromatography to isolate the pure conjugate. |
| Non-specific Binding of the Conjugate | - Introduce Blocking Steps: In your experimental protocol (e.g., immunofluorescence, flow cytometry), use appropriate blocking agents like Bovine Serum Albumin (BSA) to minimize non-specific binding. |
| Precipitation of the Conjugate | - Check for Aggregates: Protein aggregation can lead to non-specific signals. Centrifuge the conjugate solution before use to pellet any aggregates. Consider optimizing the DOL, as over-labeling can decrease solubility.[8] |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to an Antibody
-
Prepare the Antibody:
-
Dissolve the antibody in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 9.0.
-
The recommended antibody concentration is typically 2 mg/mL or higher.
-
Ensure the antibody solution is free of any stabilizers that contain primary amines (e.g., BSA, glycine, Tris). If present, the antibody must be purified by dialysis or desalting.
-
-
Prepare the Dye Stock Solution:
-
Dissolve 1 mg of this compound NHS ester in 50 µL of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
Perform the Conjugation Reaction:
-
Slowly add the desired volume of the dye stock solution to the antibody solution while gently stirring.
-
For initial optimization, a dye-to-protein molar ratio of 10:1 to 20:1 is often a good starting point.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS (pH 7.2).
-
The first colored fraction to elute will be the conjugated antibody.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[8][9]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of this compound (~500 nm, A_max).
-
-
Key Parameters for this compound:
-
Molar Extinction Coefficient (ε_dye) at ~500 nm: 40,000 M⁻¹cm⁻¹[4]
-
Correction Factor (CF) at 280 nm: The absorbance of the dye at 280 nm is a fraction of its maximum absorbance. This value may need to be determined empirically or obtained from the manufacturer's datasheet. For many fluorescent dyes, this is in the range of 0.1 to 0.4.
-
-
Calculate the Molar Concentration of the Dye:
-
[Dye] = A_max / (ε_dye * path length)
-
-
Calculate the Molar Concentration of the Protein:
-
First, correct the absorbance at 280 nm for the dye's contribution: A₂₈₀_corrected = A₂₈₀ - (A_max * CF)
-
Then, calculate the protein concentration: [Protein] = A₂₈₀_corrected / (ε_protein * path length)
-
(For a typical IgG, ε_protein is ~210,000 M⁻¹cm⁻¹)
-
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Data Presentation
Table 1: Example Optimization of Dye-to-Protein Molar Ratio
This table provides an illustrative example of how varying the initial dye-to-protein molar ratio can affect the final Degree of Labeling (DOL). Actual results will vary depending on the specific protein and reaction conditions.
| Initial Dye:Protein Molar Ratio | Example Resulting DOL | Observations |
| 5:1 | 1.5 - 2.5 | May result in a weaker fluorescent signal. |
| 10:1 | 3.0 - 5.0 | Often a good starting point for optimal labeling. |
| 20:1 | 6.0 - 9.0 | Higher signal, but risk of over-labeling and quenching.[8] |
| 40:1 | >10 | High risk of protein precipitation and fluorescence quenching.[7][8] |
Visualizations
Caption: A typical experimental workflow for conjugating this compound to a protein.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Improving the stability of Fluorescent Red Mega 480 labeled proteins
Disclaimer: "Fluorescent Red Mega 480" is a specialized or custom dye. This guide provides general best practices and troubleshooting advice applicable to fluorescently labeled proteins with similar spectral properties, particularly tandem dyes excited around 480 nm that emit in the red spectrum.
Frequently Asked Questions (FAQs)
Q1: What is a tandem fluorescent dye?
A tandem dye consists of two covalently linked fluorophores, a donor and an acceptor. The donor molecule is excited by a light source and transfers its energy to the acceptor molecule through a process called Förster Resonance Energy Transfer (FRET).[1][2] The acceptor then emits fluorescence at a longer wavelength. This allows for a larger Stokes shift (the difference between the excitation and emission wavelengths) than either molecule could achieve alone.[1][2]
Q2: What are the common causes of instability in tandem dye-labeled proteins?
Tandem dyes can be sensitive to their environment.[1] Common causes of instability include:
-
Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophores, leading to a loss of fluorescence.[3][4][5]
-
Degradation: The covalent bond between the donor and acceptor can break, leading to a loss of FRET and the appearance of fluorescence from the donor molecule.[1][2] This can be caused by light exposure, temperature changes, or certain chemical treatments like fixation.[1][2][6]
-
Environmental Sensitivity: Changes in pH or the polarity of the surrounding solution can affect the fluorescence intensity of some dyes.[7][8][9]
-
Improper Storage: Incorrect storage temperatures or exposure to light can lead to the degradation of the dye and the protein. Tandem dye conjugates should not be frozen, as this can denature the donor fluorophore.
Q3: How should I store my this compound labeled protein?
Proper storage is crucial for maintaining the stability of your fluorescently labeled protein. Here are some general guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 4°C. Do NOT freeze. | Freezing can denature the donor protein in a tandem dye, leading to a loss of fluorescence. |
| Light | Store in the dark. Use amber tubes or wrap tubes in foil. | Light exposure can cause photobleaching and degradation of the tandem dye.[6] |
| Additives | Consider adding a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%) for long-term storage. | Prevents microbial growth that can degrade the protein. |
| Protein Concentration | Store at a concentration of ≥1 mg/mL. | Higher protein concentrations can improve stability. |
Troubleshooting Guide
Problem 1: Weak or No Red Fluorescence
| Possible Cause | Suggested Solution |
| Low protein expression | Confirm the presence of your target protein using an alternative method like Western blotting.[10] |
| Incorrect filter sets | Ensure your microscope's excitation and emission filters are appropriate for a 480 nm excitation and red emission.[11] |
| Photobleaching | Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times.[3] Use an anti-fade mounting medium.[10][12] |
| Tandem dye degradation | Run a control to check for donor (green) fluorescence. If significant green signal is present, the tandem dye may be degraded. Use fresh conjugate and protect from light.[1][2] |
| Low antibody concentration | Titrate your primary and/or secondary antibody to find the optimal concentration.[13][14][15] |
| Incompatible antibodies | If using indirect immunofluorescence, ensure the secondary antibody is specific to the host species of the primary antibody.[13][16] |
| Improper fixation/permeabilization | Optimize fixation and permeabilization steps as harsh treatments can damage the epitope or the fluorophore.[11][14] |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[16][17] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent. Use a blocking serum from the same species as the secondary antibody.[16][18] |
| Inadequate washing | Increase the number and duration of wash steps to remove unbound antibodies.[14][17][18] |
| Autofluorescence | Image an unstained control sample to assess autofluorescence.[10] Consider using a different fixative or treating with a quenching agent.[11] |
| Non-specific antibody binding | Run a secondary antibody-only control to check for non-specific binding.[11][16] |
Experimental Protocols
Standard Immunofluorescence Protocol
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with the this compound labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[10]
-
Imaging: Image the slides promptly, storing them at 4°C in the dark.
Assessing Photostability
-
Prepare a slide as you would for your experiment.
-
Locate a region of interest.
-
Acquire an initial image using your standard imaging settings.
-
Continuously expose the same region to the excitation light for a set period (e.g., 1, 2, 5 minutes).
-
Acquire an image after each time interval.
-
Measure the fluorescence intensity of the same structures in each image.
-
Plot the fluorescence intensity against the exposure time to generate a photobleaching curve. This will help you determine the rate of signal loss under your specific imaging conditions.[3]
Visualizations
Caption: Förster Resonance Energy Transfer (FRET) in a tandem dye.
Caption: Troubleshooting workflow for weak red fluorescence.
References
- 1. Tandem Dyes - FluoroFinder [fluorofinder.com]
- 2. Newsletter: Tandem Dyes - Life is Brighter with a Buddy - FluoroFinder [fluorofinder.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. cytometry.org [cytometry.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. IF Troubleshooting | Proteintech Group [ptglab.com]
- 15. biocompare.com [biocompare.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. sinobiological.com [sinobiological.com]
- 18. hycultbiotech.com [hycultbiotech.com]
How to handle Fluorescent Red Mega 480 for optimal performance?
Welcome to the technical support center for Fluorescent Red Mega 480. This guide is designed to assist researchers, scientists, and drug development professionals in achieving optimal performance with this unique fluorescent dye. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a fluorescent dye specifically designed for multicolor imaging techniques.[1][2][3] Its most notable characteristic is an extremely large Stokes shift, which is the difference between its maximum excitation and emission wavelengths.[1][4] This feature allows for greater flexibility in multicolor experiments by minimizing spectral overlap.
Quantitative Data Summary
| Property | Value | Source |
| Excitation Maximum (λex) | ~526 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [2] |
| Emission Maximum (λem) | ~640 nm (in 0.1 M phosphate buffer, pH 7.0) | [2] |
| Stokes Shift | >100 nm | [1][4] |
| Molecular Formula | C₂₆H₃₀N₂O₇S | [3] |
| CAS Number | 540528-00-5 | [2][3] |
| Form | Powder | [2] |
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at 2-8°C, protected from light.[2] Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[5] Always protect solutions of the dye from light to prevent photobleaching.[5]
Q3: What are the main advantages of the large Stokes shift of this dye?
The large Stokes shift of this compound offers several advantages in fluorescence microscopy:
-
Reduced Spectral Overlap: In multicolor experiments, the large separation between its excitation and emission spectra minimizes bleed-through into adjacent channels, simplifying experimental design and data analysis.
-
Simplified Filter Selection: It can be excited by common laser lines used for other fluorophores (e.g., the 488 nm or 514 nm argon-ion laser lines), while its red emission is well-separated, allowing for easier detection with standard filter sets.[2]
-
Minimized Self-Quenching: Dyes with large Stokes shifts are often less prone to self-quenching at higher concentrations.
Q4: Which laser lines and filter sets are compatible with this compound?
Given its broad excitation spectrum, this compound is well-suited for excitation by argon-ion lasers (488 nm or 514 nm) or other short-wavelength light sources.[2] For detection, a standard long-pass filter, such as one that transmits light above 600 nm, would be appropriate to capture its red emission.
Q5: Can this compound be used for live-cell imaging?
Yes, this compound can be used for live-cell imaging, but as with any fluorescent probe, it is crucial to optimize experimental conditions to minimize potential cytotoxicity.[6] It is recommended to use the lowest possible dye concentration and light exposure to avoid cellular damage.[6][7] Always include appropriate controls to assess cell health and viability during live-cell imaging experiments.[6][8]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using this compound.
Problem 1: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Microscope Settings | Ensure you are using the correct filter sets for the dye's excitation and emission wavelengths. Check that the light source is on and the shutter is open.[9] |
| Low Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal.[5][9] |
| Photobleaching | Minimize the sample's exposure to excitation light.[10] Use an anti-fade mounting medium for fixed samples.[10][11] |
| Damaged Antigen Epitope | Over-fixation can mask or damage the antigen. Try reducing the fixation time or using a different fixation method.[12] |
| Poor Permeabilization (for intracellular targets) | If your target is intracellular, ensure adequate permeabilization. Increase the incubation time with the permeabilization buffer or try a different detergent.[13] |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence | Check for fluorescence in an unstained control sample. If present, you can try to reduce it by treating the sample with a quenching solution like sodium borohydride (B1222165) or Sudan Black B.[9][14] |
| Antibody Concentration Too High | Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still gives a specific signal.[9] |
| Insufficient Blocking | Increase the blocking incubation time (e.g., to 1 hour) or try a different blocking agent, such as serum from the same species as the secondary antibody.[5][9] |
| Inadequate Washing | Increase the number and duration of wash steps to more effectively remove unbound antibodies.[5][9] |
| Non-specific Secondary Antibody Binding | Run a secondary antibody-only control to check for non-specific binding.[9] Consider using a pre-adsorbed secondary antibody.[5] |
Problem 3: Rapid Photobleaching
| Potential Cause | Recommended Solution |
| High Light Intensity | Reduce the intensity of the excitation light to the lowest level that still provides a sufficient signal-to-noise ratio.[7][11] Use neutral density filters if available.[15] |
| Long Exposure Times | Use the shortest possible exposure time when acquiring images.[11] For live-cell imaging, balance exposure time with light intensity to minimize phototoxicity.[7] |
| Absence of Anti-fade Reagents | For fixed samples, always use a commercially available anti-fade mounting medium such as ProLong Gold or VECTASHIELD.[10][11] |
| Oxygen-Mediated Damage | Anti-fade reagents work by scavenging oxygen, which contributes to photobleaching.[11] Ensure your mounting medium is fresh and properly applied. |
| Fluorophore Choice | While this compound is designed for good performance, some fluorophores are inherently more photostable than others.[15] If photobleaching is severe and cannot be mitigated, consider a more photostable dye for very long imaging sessions. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Cells
This protocol provides a general workflow for indirect immunofluorescence staining in cultured cells.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Wash the cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the secondary antibody conjugated to this compound in the blocking buffer. Protect the antibody from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[11]
-
Seal the edges of the coverslip with nail polish and let it dry.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation at 488 nm, emission >600 nm).
-
Protocol 2: Live-Cell Imaging
This protocol provides a basic guideline for labeling and imaging live cells.
-
Dye Preparation:
-
Prepare a stock solution of this compound (if using a reactive form of the dye for labeling a specific molecule) in high-quality anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable imaging medium (e.g., phenol (B47542) red-free medium). The optimal concentration should be determined empirically, starting with a low concentration range (e.g., 100 nM - 1 µM).
-
-
Cell Labeling:
-
Culture cells on imaging-quality glass-bottom dishes or chamber slides.
-
Replace the culture medium with the pre-warmed labeling medium containing this compound.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may need optimization.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye. This step is crucial for reducing background fluorescence.
-
-
Imaging:
-
Image the cells on a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[7]
-
Acquire images at desired time intervals to monitor dynamic cellular processes.
-
Visualizations
Below are diagrams to illustrate key workflows and concepts related to the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coolled.com [coolled.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. vectorlabs.com [vectorlabs.com]
Common mistakes to avoid when using Fluorescent Red Mega 480
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Fluorescent Red Mega 480.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is characterized by a large Stokes shift, making it well-suited for multicolor imaging.[1] While the name suggests excitation at 480 nm, its maximum excitation is around 500-526 nm, and it can be efficiently excited by the 488 nm laser line commonly found on argon lasers.[1] Its emission maximum is in the red spectrum, at approximately 630-640 nm.[1][2]
Q2: What is the primary application of this compound?
This dye is designed for multicolor techniques where distinct spectral separation is crucial.[1][3][4] Its large Stokes shift allows for excitation with common blue-green light sources (like a 488 nm laser) while emitting in the far-red, minimizing spectral overlap with other fluorophores that emit in the green or yellow range.[1] An amine-reactive NHS-ester form has been available for covalently labeling proteins and other biomolecules.[2]
Q3: Is this compound prone to photobleaching?
Like all fluorophores, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[5] To mitigate this, it is crucial to minimize the sample's exposure to high-intensity light and use appropriate anti-fade mounting media.[5][6][7]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. Below are common causes and their solutions.
| Possible Cause | Recommendation |
| Incorrect Filter/Laser Settings | Ensure the excitation source and emission filter are appropriate for this compound (Excitation: ~500-526 nm, Emission: ~630-640 nm). Use a standard 488 nm laser line for excitation. |
| Low Antibody Concentration | If using an antibody conjugate, the concentration may be too low. Perform a titration to determine the optimal antibody concentration for your experiment.[8] |
| Photobleaching | The fluorescent signal may have been destroyed by excessive exposure to light.[5] Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times.[5][9] Use an anti-fade mounting medium.[6][7] |
| Inefficient Labeling | If you are labeling your own protein with an NHS-ester variant, the conjugation reaction may have been inefficient. Ensure the pH of the reaction buffer is optimal for amine labeling (typically pH 8.0-9.0) and that the protein concentration is adequate. |
| Sample Preparation Issues | Inadequate fixation or permeabilization can prevent the fluorescent conjugate from reaching its target. Optimize your fixation and permeabilization protocol for your specific cell or tissue type. |
Problem 2: High Background Signal
Excessive background fluorescence can obscure the specific signal from your target.
| Possible Cause | Recommendation |
| Excess Antibody Concentration | Using too much primary or secondary antibody can lead to non-specific binding.[8][10] Reduce the antibody concentration. |
| Insufficient Blocking | Non-specific sites on the sample may not be adequately blocked.[10] Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum).[11] |
| Inadequate Washing | Unbound antibodies may not have been sufficiently washed away.[10][11] Increase the number and duration of wash steps. |
| Autofluorescence | Some cells and tissues naturally fluoresce.[6] Image an unstained control sample to assess the level of autofluorescence. If problematic, consider using a different fixative or a commercial autofluorescence quenching solution. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent particles. Use fresh, filtered buffers. |
Problem 3: Spectral Bleed-through
In multicolor experiments, the emission from one fluorophore can "bleed" into the detection channel of another.
| Possible Cause | Recommendation |
| Overlapping Emission Spectra | The emission spectrum of another fluorophore in your panel may overlap with that of this compound. |
| Wide Emission Filters | The emission filters being used may be too broad, allowing unwanted wavelengths to pass through. |
| Sequential Imaging | To minimize bleed-through, acquire images for each fluorophore sequentially rather than simultaneously.[12][13] Excite and detect for one fluorophore at a time. |
| Spectral Unmixing | For advanced correction, use spectral imaging and linear unmixing software to computationally separate the overlapping signals.[14] This requires acquiring reference spectra for each individual fluorophore. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~500 - 526 nm | [1][2] |
| Emission Maximum (λem) | ~630 - 640 nm | [1][2] |
| Molecular Weight | ~514.6 g/mol | [1][3] |
| CAS Number | 540528-00-5 | [3][] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
-
Cell Preparation : Grow cells on coverslips to the desired confluency.
-
Fixation : Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization : If targeting an intracellular antigen, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.[11]
-
Primary Antibody Incubation : Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing : Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation : Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes : Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Mounting : Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[6][7]
-
Imaging : Image the sample using a fluorescence microscope with appropriate filters for this compound.
Visualizations
Caption: General immunofluorescence workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. biotium.com [biotium.com]
- 9. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 10. sinobiological.com [sinobiological.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 13. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Validation & Comparative
A Comparative Guide to Protein Conjugation: Fluorescent Red Mega 480 and Its Alternatives
For researchers, scientists, and professionals in drug development seeking to validate the conjugation of fluorescent dyes to proteins, this guide provides a comprehensive comparison of Fluorescent Red Mega 480 with leading alternatives. This analysis is supported by experimental data and detailed protocols to ensure reproducible and reliable results in your laboratory.
This compound is a notable dye specifically designed for multicolor techniques, characterized by an exceptionally large Stokes shift.[1][2][3] This property, the significant separation between its excitation and emission maxima, makes it particularly well-suited for applications where minimizing spectral overlap is critical. It can be excited by argon lasers and other short-wavelength light sources, similar to fluorescein (B123965) and other common dyes, while its distinct emission allows for independent detection in multiplex assays.[1][2] The amine-reactive N-hydroxysuccinimidyl (NHS) ester form of Mega 480 is readily used for covalent coupling to primary amino groups on proteins and other biomolecules.[1]
While the large Stokes shift is a key advantage, a comprehensive evaluation requires a comparison with other commercially available fluorescent dyes commonly used for protein conjugation. This guide focuses on a comparative analysis with popular alternatives from the Alexa Fluor, ATTO, and DyLight dye families.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye for protein conjugation is a critical step in the design of fluorescence-based assays. Key performance indicators include the dye's spectral properties, brightness (a function of its molar extinction coefficient and quantum yield), and photostability. The following table summarizes these quantitative data for this compound and its selected competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~513 - 526[1][3] | ~640[1][3] | 40,000 | Data not available in standard aqueous buffer |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 |
| ATTO 550 | 554 | 576 | 120,000 | 0.80 |
| DyLight 550 | 562 | 576 | 150,000 | Not specified |
Note: The molar extinction coefficient for this compound was obtained from a product description and may not be directly comparable to values for other dyes measured under different conditions.
Experimental Protocols
Reliable and reproducible protein conjugation is fundamental to the success of fluorescence-based experiments. Below are detailed methodologies for the conjugation of NHS-ester functionalized dyes to proteins and a general protocol for assessing the performance of the resulting conjugates.
Protocol 1: Protein Conjugation with this compound NHS-ester
This protocol is adapted from the manufacturer's instructions for this compound NHS-ester.
Materials:
-
This compound NHS-ester
-
Protein to be labeled (e.g., antibody, streptavidin) at a concentration of 2 mg/mL or higher
-
Amine-free solvent (e.g., anhydrous DMSO or DMF)
-
50 mM Bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Prepare the Dye Stock Solution: Dissolve 1 mg of this compound NHS-ester in 50 µL of amine-free DMF to a final concentration of approximately 40 nmol/µL.
-
Prepare the Protein Solution: Dissolve the protein in 50 mM bicarbonate buffer (pH 9.0) to a concentration of 2 mg/mL or higher.
-
Conjugation Reaction:
-
Slowly add the dye stock solution to the protein solution while gently stirring.
-
The recommended molar ratio of dye to protein is between 1:1 and 2:1. Higher ratios can lead to over-labeling and a potential decrease in the quantum yield of the conjugate.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2).
-
Collect the first colored band, which corresponds to the protein-dye conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~526 nm for Mega 480).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
Protocol 2: General Performance Validation of Fluorescently Labeled Proteins
This protocol provides a framework for comparing the performance of different dye-protein conjugates.
Materials:
-
Protein conjugates of this compound and alternative dyes
-
Appropriate buffer (e.g., PBS)
-
Fluorometer
-
Microscope with a suitable light source and filter sets
-
Antifade mounting medium (for microscopy)
Procedure:
-
Brightness Comparison:
-
Prepare solutions of each conjugate with the same protein concentration.
-
Measure the fluorescence intensity of each solution using a fluorometer with the appropriate excitation and emission wavelengths for each dye.
-
The relative brightness can be compared based on the fluorescence intensity readings.
-
-
Photostability Assessment:
-
Prepare microscope slides with cells or tissues labeled with each of the fluorescent protein conjugates.
-
Mount the samples using an antifade reagent.
-
Expose a defined area of each sample to continuous excitation light from the microscope's light source.
-
Capture images at regular time intervals.
-
Measure the fluorescence intensity of the exposed area in each image.
-
Plot the fluorescence intensity as a function of time to determine the photobleaching rate for each dye conjugate.
-
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key comparison points, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for protein conjugation with NHS-ester fluorescent dyes.
Caption: Key performance indicators for this compound vs. alternatives.
Conclusion
This compound offers a distinct advantage for multicolor imaging applications due to its large Stokes shift, which can simplify experimental design and reduce spectral crosstalk. However, for applications where absolute brightness and well-characterized photostability are paramount, alternative dyes such as those from the Alexa Fluor and ATTO families may be more suitable, as they offer a wider range of options with extensively documented performance data. The choice of fluorescent dye should ultimately be guided by the specific requirements of the experiment, including the instrumentation available, the need for multiplexing, and the sensitivity and photostability demands of the application. The provided protocols offer a starting point for researchers to perform their own in-house validation and comparison to make an informed decision for their specific research needs.
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 2. Studies of the photophysics of highly this compound laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
Confirming the Specificity of Fluorescent Red Mega 480 Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of antibodies labeled with Fluorescent Red Mega 480, a dye designed for multicolor techniques with a large Stokes shift. We present supporting experimental data and detailed protocols for key validation assays, enabling you to objectively assess your antibody's performance against other alternatives.
This compound is a fluorescent dye characterized by an excitation maximum around 513 nm and an emission maximum around 640 nm. Its large Stokes shift makes it particularly suitable for multiplexing experiments, as it can be excited by common laser lines used for other fluorophores like fluorescein, while its emission is detected in a distinct channel.[1] However, like any antibody conjugate, rigorous validation is essential to confirm that the observed fluorescence signal corresponds specifically to the target of interest.
Core Principles of Antibody Specificity Validation
Comparative Analysis of Validation Methods
The choice of validation method depends on the antibody's intended application. Here, we compare key experimental approaches for confirming the specificity of your this compound labeled antibody.
| Validation Method | Principle | Pros | Cons | Recommended for Mega 480 Labeled Antibodies? |
| Western Blot (WB) | Detects the target protein based on its molecular weight after separation by gel electrophoresis.[3] | Relatively simple and widely used. Provides information on protein size. | Only validates binding to denatured proteins.[4] May not reflect performance in applications where the protein is in its native conformation. | Yes , as a primary screen for specificity against a denatured target. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Visualizes the subcellular localization or tissue distribution of the target antigen.[3][5] | Provides spatial information about target expression. Can be performed on cells and tissues. | Prone to background staining and artifacts. Requires careful optimization of fixation and permeabilization.[6] | Yes , essential for validating antibodies intended for imaging applications. |
| Flow Cytometry | Quantifies the percentage of cells expressing the target antigen in a heterogeneous population.[7][8] | High-throughput analysis of single cells. Allows for multiplexing with other markers. | Requires single-cell suspensions. Does not provide spatial information. | Yes , ideal for validating antibodies used for cell population analysis. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The antibody is used to capture the target protein and its binding partners, which are then identified by mass spectrometry.[3][8] | Provides direct evidence of the antibody's target by identifying the captured protein's sequence.[9] Can identify off-target binding. | Technically demanding and requires specialized equipment. Not all antibodies are suitable for IP.[8][9] | Yes , considered a gold-standard method for definitive specificity confirmation. |
| Genetic Strategies (Knockout/Knockdown) | Compares the antibody's signal in wild-type cells/tissues to those where the target gene has been knocked out or its expression reduced.[2][8] | Provides the most definitive evidence of specificity as it uses a true negative control.[5] | Generation of knockout models can be time-consuming and expensive.[10] Knockdown may not be complete.[11] | Yes , the gold standard for validating antibody specificity across all applications. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are general guidelines and may require optimization for your specific antibody and target.
Western Blotting with Fluorescent Detection
This protocol outlines the basic steps for performing a Western Blot using a this compound labeled primary antibody or a corresponding fluorescent secondary antibody.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (this compound labeled or unlabeled)
-
Fluorescently labeled secondary antibody (if primary is unlabeled)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]
-
Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation (if applicable): If using an unlabeled primary antibody, incubate the membrane with a fluorescently labeled secondary antibody (e.g., anti-species IgG conjugated to a compatible fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane as in step 6, ensuring protection from light.
-
Imaging: Image the membrane using a fluorescent imager with the appropriate excitation and emission filters for this compound (or the secondary antibody's fluorophore).
Immunofluorescence (IF)
This protocol describes the staining of adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (this compound labeled or unlabeled)
-
Fluorescently labeled secondary antibody (if primary is unlabeled)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on coverslips to the desired confluency.
-
Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[12]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.[12]
-
Blocking: Block non-specific binding by incubating with blocking solution for 30-60 minutes.[13]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation (if applicable): If using an unlabeled primary antibody, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.
Flow Cytometry
This protocol provides a general procedure for staining cells in suspension for flow cytometric analysis.
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block (optional, to prevent non-specific binding to Fc receptors)
-
This compound labeled primary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample and wash the cells with cold staining buffer.
-
Fc Blocking (optional): To reduce non-specific binding, incubate the cells with an Fc block for 10-15 minutes.
-
Antibody Staining: Add the fluorescently labeled primary antibody at the predetermined optimal concentration and incubate for 20-30 minutes on ice in the dark.[8]
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer using the appropriate laser and filter settings for this compound.
Performance Comparison with Alternative Fluorophores
While direct comparative data for this compound against other dyes in antibody validation assays is limited in the public domain, we can infer its potential performance based on its properties and comparisons of other common fluorophores.
| Fluorophore | Excitation (nm) | Emission (nm) | Brightness | Photostability | Key Advantages |
| Fluorescein (FITC) | ~495 | ~519 | Moderate | Low | Widely used, historical benchmark. |
| Alexa Fluor 488 | ~495 | ~519 | High | High | Bright and photostable alternative to FITC.[14] |
| Cy3 | ~550 | ~570 | High | Moderate | Bright in the orange-red spectrum. |
| Alexa Fluor 594 | ~591 | ~614 | High | High | Bright and photostable in the red spectrum, good for multicolor imaging.[14] |
| This compound | ~513 | ~640 | Data not widely available | Data not widely available | Large Stokes shift, suitable for multiplexing with blue/green dyes. |
Note: Brightness and photostability can be application-dependent. It is crucial to empirically determine the optimal fluorophore for your specific experimental setup.
Conclusion
Confirming the specificity of your this compound labeled antibody is a critical step in ensuring the validity of your research. A multi-pronged approach, incorporating several of the validation methods described in this guide, is highly recommended. For the most definitive validation, the use of genetic strategies such as knockout cell lines provides an unambiguous assessment of antibody specificity.[5] By following these guidelines and detailed protocols, researchers can confidently use this compound labeled antibodies to generate high-quality, reproducible data.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. biotium.com [biotium.com]
- 3. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 4. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Flow Cytometry Protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 11. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 14. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Comparative Guide to the Photostability of Red Fluorescent Dames for Advanced Imaging
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount to generating high-fidelity, reproducible data in fluorescence microscopy. This guide provides an objective comparison of the photostability and spectral properties of Fluorescent Red Mega 480 against other commonly used red dyes, supported by available experimental data and detailed methodologies.
This compound is a dye specifically designed for multicolor techniques, notable for its exceptionally large Stokes shift. This characteristic allows for excitation using the same light sources or filter sets as green-emitting dyes like fluorescein, while emitting in the red spectrum, thus minimizing spectral overlap in multi-labeling experiments. However, a comprehensive evaluation of its photostability in comparison to other well-established red fluorescent dyes is crucial for its effective application in demanding imaging scenarios.
Quantitative Comparison of Red Fluorescent Dyes
The following table summarizes the key spectral and photophysical properties of this compound and other popular red fluorescent dyes. Brightness, a critical parameter for imaging, is a function of both the molar extinction coefficient and the quantum yield. Photostability, the resistance to irreversible loss of fluorescence under illumination, is a key determinant for the suitability of a dye in time-lapse imaging and other applications requiring prolonged or intense excitation.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (Ext. Coeff. x QY) | Photostability |
| This compound | ~500-526 | ~630-640 | ~40,000[1] | Data Not Available | Data Not Available | Data Not Available |
| Alexa Fluor 594 | 590[2] | 617[2] | 73,000[2] | 0.66[2] | 48,180 | High[2][3] |
| Texas Red | 589[4] | 615[4] | 85,000[4][5] | 0.93[5] | 79,050 | Good[6][7] |
| DyLight 594 | 593 | 618 | Data Not Available | Higher than Alexa Fluor 594[8][9] | High[10] | High, slightly better than Alexa Fluor 594[8] |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The data presented here are for comparative purposes and may vary under different experimental conditions.
Experimental Protocols
A standardized method for assessing the photostability of fluorescent dyes is essential for direct comparison. The following protocol outlines a general procedure for quantifying photobleaching in a microscopy setup.
Objective: To determine the rate of photobleaching of a fluorescent dye under continuous illumination.
Materials:
-
Fluorescently labeled samples (e.g., conjugated antibodies, stained cells or tissues).
-
Microscope equipped with a stable light source (e.g., laser or LED).
-
Appropriate filter sets for the dye being tested.
-
Digital camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled specimen on a microscope slide or dish suitable for imaging.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate objective lens and filter set for the fluorophore under investigation.
-
Adjust the illumination intensity to a level representative of a typical imaging experiment. It is crucial to keep the illumination intensity constant across all experiments for valid comparisons.
-
-
Image Acquisition:
-
Locate a region of interest within the specimen.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters should remain constant throughout the experiment.
-
Acquire a time-lapse series of images of the same region of interest under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the region of interest for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the half-life (t₁/₂) of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Experimental Workflows and Influencing Factors
To better understand the process of photostability assessment and the factors that influence it, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. lifetein.com [lifetein.com]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermo Scientific™ DyLight™ 594 NHS Ester | Fisher Scientific [fishersci.ca]
A Comparative Guide to Fluorescent Red Mega 480 and Alexa Fluor 594 for Immunofluorescence Applications
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of two red-emitting fluorescent dyes, Fluorescent Red Mega 480 and Alexa Fluor 594, to aid in this critical decision-making process. We will delve into their spectral properties, performance characteristics, and provide a standardized experimental protocol.
At a Glance: Key Performance Indicators
The choice between this compound and Alexa Fluor 594 hinges on the specific requirements of the experiment, particularly the instrumentation available and the need for multiplexing. Below is a summary of their key quantitative and qualitative characteristics.
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum | ~513-526 nm[1] | ~590 nm[2][3] |
| Emission Maximum | ~640 nm[1] | ~617 nm[3] |
| Stokes Shift | Extremely large (~114-127 nm) | ~27 nm |
| Quantum Yield | Data not available | 0.66[3] |
| Extinction Coefficient | Data not available | 73,000 cm⁻¹M⁻¹[3] |
| Brightness | Described as "highly fluorescent"[4] | Described as "very bright"[3][5] |
| Photostability | Data not available | Described as "very photostable"[3][6] |
| pH Sensitivity | Data not available | Insensitive over a broad pH range[3][6] |
Spectral Properties and Performance Analysis
Alexa Fluor 594 is a well-established and widely used fluorophore known for its brightness and high photostability.[3][5][6] With an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm, it is well-suited for excitation by 561 nm or 594 nm laser lines.[2][3][5] Its high quantum yield and resistance to photobleaching allow for longer exposure times and the detection of low-abundance targets.[5] Furthermore, its fluorescence is stable across a wide pH range, ensuring consistent performance in various buffer conditions.[3][6]
This compound presents a unique and compelling characteristic: an exceptionally large Stokes shift.[7] While its excitation maximum is in the green region of the spectrum (~513-526 nm), similar to FITC or Alexa Fluor 488, its emission is in the deep red at approximately 640 nm.[1] This significant separation between excitation and emission minimizes spectral overlap in multicolor experiments, a key advantage for reducing bleed-through and simplifying analysis. This dye is particularly well-suited for excitation by the common 488 nm argon laser line, allowing for the detection of a red signal without needing a separate red laser.
Experimental Workflow and Methodologies
A successful immunofluorescence experiment relies on a robust and optimized protocol. The following is a generalized indirect immunofluorescence protocol that can be adapted for use with either this compound or Alexa Fluor 594 conjugated secondary antibodies.
Caption: Indirect Immunofluorescence Workflow.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells briefly with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Wash again three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.[8]
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[8]
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG with Alexa Fluor 594 or Goat anti-Rabbit IgG with this compound) in the blocking buffer. Protect the antibody solution from light.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature in the dark.[8]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Visualization:
-
(Optional) A nuclear counterstain like DAPI can be included in the final wash step or incorporated into the mounting medium.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides flat at 4°C in the dark until ready for imaging.[8]
-
Visualize the sample using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Key Distinctions and Use Cases
The primary advantage of this compound lies in its utility for multicolor imaging, especially when using a 488 nm laser. This allows for the simultaneous excitation of a green fluorophore (like Alexa Fluor 488) and Mega 480, with their emissions being widely separated, thus minimizing crosstalk.
Caption: Stokes Shift Comparison.
Alexa Fluor 594, on the other hand, is a robust, general-purpose red fluorophore. Its high brightness and photostability make it an excellent choice for single-color staining and for multicolor experiments where the excitation sources are well-separated and bleed-through is less of a concern. It is a reliable workhorse for a wide range of immunofluorescence applications.[3][6]
Conclusion and Recommendations
Both this compound and Alexa Fluor 594 are valuable tools for immunofluorescence.
-
Choose Alexa Fluor 594 for its proven high performance in terms of brightness and photostability, making it ideal for detecting weakly expressed antigens and for experiments requiring long imaging times. It is the go-to choice for standard red channel fluorescence.
-
Choose this compound when conducting multicolor experiments where spectral overlap is a significant concern. Its unique large Stokes shift allows for excitation with shorter wavelength light sources (like a 488 nm laser) while emitting in the far-red, thereby simplifying experimental design and improving data quality by minimizing bleed-through from green or yellow fluorophores.
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Studies of the photophysics of highly this compound laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. biotium.com [biotium.com]
A Head-to-Head Comparison: Fluorescent Red Mega 480 vs. Cy3 for Multicolor Experiments
For researchers, scientists, and drug development professionals embarking on multicolor fluorescence imaging, the choice of fluorophores is a critical decision that profoundly impacts experimental success. This guide provides a comprehensive comparison of two popular red fluorescent dyes, Fluorescent Red Mega 480 and Cy3, to aid in the selection process for your specific multicolor experimental needs.
This comparison delves into the spectral properties, performance characteristics, and practical considerations for incorporating these dyes into multicolor imaging workflows. While Cy3 is a well-established and thoroughly characterized dye, this compound presents a unique spectral feature that can be highly advantageous in complex experimental designs.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and Cy3. It is important to note that while extensive data is available for Cy3, independent quantitative performance data for this compound is limited.
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~513 - 526 nm[1][2] | ~550 - 555 nm |
| Emission Maximum (λem) | ~640 nm[1][2] | ~569 - 570 nm |
| Stokes Shift | Extremely large (~114 - 127 nm) | ~15 - 20 nm |
| Quantum Yield (Φ) | Not independently reported in standard buffers | ~0.15 in PBS[3][4] |
| Photostability | Described as "highly fluorescent" by the manufacturer[5][6]; independent quantitative data is not readily available. | Moderate; known to be less photostable than alternatives like Alexa Fluor 555.[7][8] |
Delving Deeper: A Performance-Based Comparison
Spectral Properties and the Advantage of a Large Stokes Shift
The most striking difference between this compound and Cy3 lies in their spectral properties. This compound is characterized by an exceptionally large Stokes shift, which is the difference between the excitation and emission maxima.[1][2][5][9][10][11][12] This unique feature allows it to be efficiently excited by the common 488 nm laser line, typically used for green fluorophores like FITC or Alexa Fluor 488, while emitting in the far-red region of the spectrum.[1][2] This minimizes spectral overlap and bleed-through between the green and red channels, simplifying multicolor image acquisition and analysis.[13]
Cy3, on the other hand, has a conventional, smaller Stokes shift.[14] Its excitation and emission spectra are closer together, which can sometimes lead to challenges with spectral bleed-through in multicolor experiments, especially when using filter sets that are not perfectly optimized.
Brightness and Photostability: The Trade-offs
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Cy3 has a moderate quantum yield of approximately 0.15 in PBS, making it a bright and readily detectable dye, quantitative data for the quantum yield of this compound in a standard buffer is not publicly available.[3][4] Manufacturers describe it as "highly fluorescent," but a direct comparison of brightness with Cy3 is challenging without this data.[5][6]
In terms of photostability, Cy3 is known to be susceptible to photobleaching, especially under intense or prolonged illumination.[7] For experiments requiring long-term imaging or high-intensity light sources, more photostable alternatives to Cy3, such as the Alexa Fluor series, are often recommended.[7][8] Information on the photostability of this compound from independent studies is lacking, making a direct comparison difficult.
Experimental Considerations for Multicolor Imaging
The choice between this compound and Cy3 will largely depend on the specific requirements of your multicolor experiment.
Choose this compound when:
-
You are performing multicolor imaging with a 488 nm laser and want to minimize spectral overlap with a red fluorophore.
-
Simplifying your experimental setup with a single excitation source for both green and red dyes is a priority.
-
Your imaging system has appropriate filter sets to capture the far-red emission of Mega 480.
Choose Cy3 when:
-
You are using well-established protocols and filter sets optimized for traditional fluorophores.
-
High brightness is a critical factor, and you have taken measures to minimize photobleaching.
-
You are performing experiments where a well-characterized and widely cited fluorophore is preferred.
Experimental Protocols: A General Guide to Multicolor Immunofluorescence
Below is a generalized protocol for sequential multicolor immunofluorescence staining of cultured cells, which can be adapted for use with either this compound or Cy3 conjugated secondary antibodies.
Reagents and Materials
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS)
-
Primary antibodies raised in different species
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG (H+L) conjugated to this compound and Goat anti-Mouse IgG (H+L) conjugated to a green fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Staining Procedure
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation (Sequential):
-
Incubate the cells with the first primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the second primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a cocktail of the appropriate fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with the appropriate excitation sources and emission filters for the selected fluorophores.
-
Visualizing the Workflow and Concepts
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical multicolor immunofluorescence workflow and the spectral advantages of a large Stokes shift dye.
Caption: A generalized workflow for a multicolor immunofluorescence experiment.
Caption: Comparison of Stokes shifts for this compound and Cy3.
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 3. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Studies of the photophysics of highly this compound laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 12. This compound | 荧光染料 | CAS 540528-00-5 | 美国InvivoChem [invivochem.cn]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Spectrum: A Guide to Large Stokes Shift Fluorescent Dyes Beyond Fluorescent Red Mega 480
For researchers, scientists, and drug development professionals engaged in advanced fluorescence imaging, the selection of optimal fluorescent probes is paramount. Fluorescent Red Mega 480 has been a notable option for applications requiring a large Stokes shift, which is crucial for minimizing spectral crosstalk and enhancing signal-to-noise ratios in multicolor imaging experiments. However, a dynamic and expanding landscape of fluorescent dyes offers a range of alternatives, each with unique photophysical properties. This guide provides a comprehensive comparison of this compound and its key alternatives, supported by available quantitative data and experimental methodologies to aid in the selection of the most suitable dye for your specific research needs.
The quest for brighter, more photostable, and spectrally distinct fluorescent probes has led to the development of several families of dyes with large Stokes shifts. These dyes, which exhibit a significant separation between their maximum excitation and emission wavelengths, are particularly advantageous for techniques such as fluorescence microscopy, flow cytometry, and super-resolution imaging. Key players in this space include Dyomics with their "MegaStokes" and "Next Generation-MegaStokes" (NG-MegaStokes) series, Thermo Fisher Scientific's DyLight Long Stokes Shift dyes, and ATTO-TEC's large Stokes shift (LS) dyes. Additionally, fluorescent proteins with large Stokes shifts, such as the LSS-mKate family, present a genetically encodable alternative.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key photophysical properties of this compound and its alternatives. It is important to note that a direct comparison of quantum yield and photostability can be challenging as these values are often measured under varying experimental conditions.
| Dye Name | Manufacturer/Source | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Various | ~500-526[1][2] | ~630-640[2][3] | ~114-130 | 40,000[4] | Not Publicly Available |
| DY-480XL | Dyomics | 500 | 630 | 130 | 50,000 | Not Publicly Available |
| DY-482XL | Dyomics | 482 | 565 | 83 | 30,000 | 0.662 (in PBS) |
| DY-486XL | Dyomics | 479 | 557 | 78 | 28,000 | 0.781 (in PBS) |
| DY-508XL | Dyomics | 506 | 572 | 66 | 45,000 | 0.716 (in PBS)[5] |
| DY-526XL | Dyomics | 528 | 610 | 82 | 44,000 | 0.354 (in PBS)[6] |
| DyLight 485-LS | Thermo Fisher | 485 | 559 | 74 | 50,000 | Not Publicly Available |
| DyLight 510-LS | Thermo Fisher | 509 | 590 | 81 | 50,000 | Not Publicly Available |
| DyLight 515-LS | Thermo Fisher | 515 | 650 | 135 | 50,000 | Not Publicly Available |
| DyLight 521-LS | Thermo Fisher | 523-526[7][8] | 666-668[7][8] | 143-145 | 50,000[7] | Not Publicly Available |
| ATTO 430LS | ATTO-TEC | 436 | 545 | 109 | 32,000 | 0.65 |
| ATTO 490LS | ATTO-TEC | 496 | 661 | 165 | 40,000 | Not Publicly Available |
| LSS-mKate1 | (Fluorescent Protein) | 463 | 624 | 161 | 31,200 | 0.08 |
| LSS-mKate2 | (Fluorescent Protein) | 460 | 605 | 145 | 26,000 | 0.17 |
Note: The photophysical properties of dyes can vary depending on the solvent and conjugation state. The data presented here is based on publicly available information and may not represent a direct head-to-head comparison under identical conditions.
Understanding the Stokes Shift
A large Stokes shift is a desirable characteristic in fluorescence imaging as it facilitates the separation of the emitted fluorescence signal from the scattered excitation light, leading to an improved signal-to-noise ratio. This is particularly beneficial in multiplexing applications where multiple fluorophores are used simultaneously.
References
A Comparative Guide to Fluorescent Red Mega 480 for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a comprehensive comparison of Fluorescent Red Mega 480 with commonly used alternative dyes for super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.
Executive Summary
This compound is a dye characterized by an exceptionally large Stokes shift, with an excitation maximum around 513-526 nm and an emission maximum at approximately 640 nm[1]. While this property is advantageous for multicolor imaging by minimizing spectral crosstalk, there is a notable lack of published data on its performance in super-resolution microscopy applications. In contrast, dyes such as Alexa Fluor 647, ATTO 647N, CF™660C, and Silicon-Rhodamine (SiR) dyes are well-characterized and widely adopted in the super-resolution community. This guide synthesizes available data to provide a comparative overview and detailed experimental protocols to aid researchers in selecting the appropriate fluorophore for their specific needs.
Photophysical Properties: A Comparative Analysis
A direct comparison of this compound with established super-resolution dyes is challenging due to the limited availability of performance data for the former in a super-resolution context. The following table summarizes the available photophysical properties.
| Property | This compound | Alexa Fluor 647 | ATTO 647N | CF™660C | SiR (Silicon-Rhodamine) |
| Excitation Max (nm) | ~526[1] | ~650 | ~644 | ~667 | ~645 |
| Emission Max (nm) | ~640[1] | ~665 | ~669 | ~685 | ~661 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data Not Available in Super-Resolution Context | ~239,000[2] | ~150,000 | ~200,000[3] | Data varies by derivative |
| Quantum Yield | Data Not Available in Super-Resolution Context | ~0.33 | ~0.65 | Data Not Available | Data varies by derivative |
| Photon Count per Switching Event (STORM) | Data Not Available | ~3,800 - 5,000[4] | Data Not Available | High | ~630-2,600[4] |
| On/Off Duty Cycle (STORM) | Data Not Available | Low (~0.001)[5] | Data Not Available | Low | Medium |
| Photostability in STED | Data Not Available | Moderate | High | High | High |
Note: The performance of fluorescent dyes can be highly dependent on the specific imaging buffer and experimental conditions.
Performance in Super-Resolution Modalities
Stochastic Optical Reconstruction Microscopy (STORM)
STORM imaging relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. Key performance indicators for STORM dyes are a high photon count per "on" event (for precise localization) and a low duty cycle (the fraction of time the molecule is "on") to ensure that only a sparse subset of fluorophores is active at any given time.
-
This compound: There is no available data on the photoswitching characteristics of this compound under STORM imaging conditions. Its large Stokes shift is not a primary determinant of suitability for single-molecule localization microscopy.
-
Alexa Fluor 647: This dye is considered a benchmark for STORM due to its excellent photoswitching properties, providing a high number of photons per switching event and a low on/off duty cycle[2][5].
-
ATTO 647N: This dye is also widely used in STED and can be used for STORM, often exhibiting high photostability.
-
CF™660C: This dye is specifically designed for STORM and exhibits superior brightness and photostability[6][7].
-
SiR Dyes: These dyes are cell-permeable and suitable for live-cell STORM, although they may have a lower photon output compared to Alexa Fluor 647[4].
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot. The primary requirement for a STED dye is high photostability to withstand the high laser powers used for depletion.
-
This compound: The photostability of this compound under the high-intensity illumination required for STED has not been reported.
-
Alexa Fluor 647: While usable for STED, it can be prone to photobleaching at very high STED laser powers[8].
-
ATTO 647N: This dye is known for its high photostability and is a popular choice for STED microscopy[9][10].
-
CF™660C: This dye also demonstrates high photostability, making it suitable for STED applications.
-
SiR Dyes: These dyes are well-suited for STED, particularly in live-cell imaging, due to their cell permeability and high photostability[11].
Experimental Protocols
Characterization of Photoswitching Properties for STORM
This protocol is adapted from Dempsey et al., 2011, and outlines a method to characterize the photoswitching properties of fluorescent dyes.
Methodology:
-
Sample Preparation:
-
Covalently label a protein (e.g., Bovine Serum Albumin) with the fluorescent dye of interest.
-
Adsorb the dye-labeled protein onto a clean glass coverslip at a low density to ensure individual molecules are well-separated.
-
Assemble the coverslip into a flow chamber.
-
-
Imaging:
-
Mount the flow chamber on a Total Internal Reflection Fluorescence (TIRF) microscope.
-
Introduce a STORM imaging buffer, typically containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., β-mercaptoethanol or cysteamine), to promote photoswitching[5].
-
Illuminate the sample with a laser corresponding to the excitation wavelength of the dye.
-
Record a time-lapse series of images, capturing the stochastic blinking of individual fluorophores.
-
-
Data Analysis:
-
Use single-molecule localization software to identify and fit the point-spread function (PSF) of each blinking event to determine the precise coordinates of the molecule.
-
Integrate the intensity of each localized event to determine the number of photons detected per switching event.
-
Analyze the fluorescence time traces of individual molecules to calculate the on/off duty cycle.
-
Count the total number of blinking events from a single molecule before it photobleaches to determine the number of switching cycles.
-
Evaluation of Photostability for STED
This protocol provides a general method for assessing the photostability of a fluorescent dye under STED imaging conditions.
Methodology:
-
Sample Preparation:
-
Prepare a biological sample with a well-defined structure, such as labeling microtubules in fixed cells using immunofluorescence with an antibody conjugated to the dye of interest.
-
Mount the sample in an appropriate mounting medium. For STED, the refractive index of the mounting medium should be matched to that of the immersion oil[12].
-
-
Imaging and Photobleaching:
-
Using a STED microscope, locate a region of interest and acquire an initial image in standard confocal mode.
-
Switch to STED mode and acquire a time-series of images of the same region using a constant STED laser power.
-
Repeat the time-series acquisition at different STED laser powers to assess its effect on photobleaching.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the labeled structures in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time (or number of scans).
-
Calculate the photobleaching half-life (the time or number of scans at which the fluorescence intensity drops to 50% of its initial value) for each STED laser power.
-
Signaling Pathways and Logical Relationships
The choice of a fluorescent dye is a critical decision point in the experimental workflow for super-resolution microscopy. The following diagram illustrates the logical relationship between dye properties and the quality of the final super-resolution image.
Conclusion
While this compound's large Stokes shift is beneficial for conventional multicolor fluorescence microscopy, its suitability for super-resolution techniques like STORM and STED remains unproven due to a lack of publicly available performance data. For researchers embarking on super-resolution studies, well-characterized dyes such as Alexa Fluor 647, ATTO 647N, CF™660C, and SiR derivatives offer a more reliable path to achieving high-quality results. The choice among these alternatives will depend on the specific requirements of the experiment, including the desired imaging modality (STORM vs. STED), the need for live-cell imaging, and the specific instrumentation available. The provided experimental protocols offer a framework for researchers to characterize novel dyes or to validate the performance of existing dyes under their specific experimental conditions.
References
- 1. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 2. thenucleuspak.org.pk [thenucleuspak.org.pk]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. researchgate.net [researchgate.net]
- 5. mvi-inc.com [mvi-inc.com]
- 6. biotium.com [biotium.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. plateforme-microscopie.med.usherbrooke.ca [plateforme-microscopie.med.usherbrooke.ca]
- 10. STED microscopy - Wikipedia [en.wikipedia.org]
- 11. Fluorophores for Super-Resolution Microscopy - FluoroFinder [fluorofinder.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fluorescent Red Mega 480 vs. Leading Commercial Red Dyes
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of an optimal red dye is critical for achieving high-quality, reproducible data in applications ranging from cellular imaging to flow cytometry. This guide provides a comprehensive benchmark of Fluorescent Red Mega 480 against other widely used commercially available red fluorescent dyes, offering a detailed comparison of their photophysical properties and standardized experimental protocols for performance evaluation.
This compound is a notable dye specifically engineered for multicolor imaging techniques, characterized by an exceptionally large Stokes shift—the difference between the excitation and emission maxima.[1][2] This unique feature allows for greater flexibility in experimental design, minimizing spectral crosstalk and enabling cleaner signal detection. This guide will objectively assess its performance characteristics alongside popular alternatives such as Alexa Fluor 594, Texas Red, mCherry, and Cy5.
Quantitative Data Summary
To facilitate a direct comparison of the key performance indicators, the following table summarizes the essential photophysical properties of this compound and its competitors. Brightness, a critical factor for signal strength, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 526 | 640 | Data Not Available | Data Not Available | Data Not Available |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 |
| Texas Red | 589 | 615 | 85,000 | 0.93 | 79,050 |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 50,000 |
Note: The photophysical properties of dyes can be influenced by their local environment, such as solvent and pH.
Experimental Protocols
To ensure a standardized and reproducible comparison of fluorescent dyes, the following experimental protocols are provided for key performance metrics.
Measurement of Brightness
The brightness of a fluorescent dye is a crucial parameter, determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).
a) Molar Extinction Coefficient Determination:
-
Preparation of Dye Solutions: Prepare a series of dilutions of the dye in a suitable spectroscopic-grade solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Beer-Lambert Law Application: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient (ε) is determined from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
b) Relative Quantum Yield Determination:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to the test dye.
-
Absorbance Matching: Prepare solutions of the test dye and the standard with identical absorbance values at the same excitation wavelength.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the standard using a spectrofluorometer.
-
Calculation: The quantum yield of the test dye (Φsample) is calculated using the following formula:
Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²)
where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
Assessment of Photostability
Photostability, the resistance of a dye to photodegradation upon light exposure, is critical for long-term imaging experiments. A common method to quantify this is by determining the photobleaching half-life (t1/2).[3][4]
-
Sample Preparation: Immobilize the fluorescently labeled molecules (e.g., antibodies or proteins) on a glass coverslip to prevent diffusion.
-
Image Acquisition: Using a fluorescence microscope, acquire a time-lapse series of images of the immobilized fluorophores under continuous illumination with the appropriate excitation wavelength.
-
Intensity Measurement: Select a region of interest (ROI) and measure the mean fluorescence intensity within the ROI for each time point.
-
Data Analysis: Plot the normalized fluorescence intensity (It/I0) against time. Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[3] A longer half-life indicates greater photostability.[4]
Visualizing Experimental Workflows and Principles
To further elucidate the concepts and procedures described, the following diagrams are provided.
References
Comparative Guide to Cross-Reactivity of Fluorescent Red Mega 480 Conjugates
This guide provides a comprehensive comparison of Fluorescent Red Mega 480 antibody conjugates with viable alternatives, focusing on cross-reactivity. It is intended for researchers, scientists, and drug development professionals utilizing immunofluorescence techniques. The guide includes detailed experimental protocols, comparative data, and visual diagrams to facilitate informed decisions in reagent selection.
Introduction to this compound
This compound is a fluorescent dye characterized by a large Stokes shift, with an excitation maximum around 513-526 nm and an emission maximum at approximately 640 nm.[1] This property makes it suitable for multicolor imaging experiments, as it can be excited by common laser lines used for green-emitting fluorophores while emitting in the far-red spectrum, minimizing spectral overlap.[1] Mega 480 is available as an NHS-ester, facilitating covalent conjugation to primary amines on antibodies and other proteins.
Alternatives for Comparison
For a thorough evaluation, this guide compares this compound with two widely used red fluorescent dyes with similar spectral characteristics:
-
Alexa Fluor™ 594: A bright and photostable dye with an excitation peak at 590 nm and an emission peak at 617 nm.[2]
-
DyLight™ 594: A fluorescent dye with an excitation maximum at 593 nm and an emission maximum at 618 nm, known for its high fluorescence intensity.[3][4]
Data Presentation: Cross-Reactivity Comparison
The following table summarizes hypothetical cross-reactivity data for anti-TGF-β Receptor II antibodies conjugated to this compound, Alexa Fluor 594, and DyLight 594. The data is based on a standardized immunofluorescence protocol performed on a cell line with known negative and positive expression of related receptors.
Table 1: Quantitative Comparison of Off-Target Binding
| Fluorophore Conjugate | Target Antigen (TGF-β RII) Mean Fluorescence Intensity (MFI) | Off-Target Antigen 1 (BMPR2) MFI (% of Target) | Off-Target Antigen 2 (EGFR) MFI (% of Target) |
| This compound | 15,234 | 23 (0.15%) | 15 (0.10%) |
| Alexa Fluor™ 594 | 18,567 | 37 (0.20%) | 28 (0.15%) |
| DyLight™ 594 | 17,981 | 32 (0.18%) | 25 (0.14%) |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate a comparative framework. Actual results may vary based on experimental conditions.
Experimental Protocols
Antibody Conjugation
A standard protocol for conjugating NHS-ester functionalized dyes to antibodies should be followed. Briefly, the antibody is dialyzed against a carbonate-bicarbonate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amines. The NHS-ester dye is dissolved in an anhydrous solvent like DMSO and added to the antibody solution at a specific molar ratio. The reaction is incubated for 1-2 hours at room temperature with gentle stirring, followed by the removal of unconjugated dye via dialysis or column chromatography.
Cross-Reactivity Testing by Immunofluorescence
This protocol is designed to assess the non-specific binding of fluorescently labeled antibodies.
Cell Preparation:
-
Culture cells known to express the target antigen (e.g., TGF-β Receptor II) and cells known to express potentially cross-reactive antigens (e.g., BMPR2, EGFR) on separate coverslips or in different wells of a microplate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5][6]
-
Wash the cells three times with PBS for 5 minutes each.[5]
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if staining for intracellular antigens. For cell surface staining, this step can be omitted.[5]
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Dilute the fluorescently conjugated primary antibodies (Anti-TGF-β RII conjugated with Mega 480, Alexa Fluor 594, or DyLight 594) to their optimal working concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibodies for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
(Optional) Counterstain the nuclei with a suitable dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Data Acquisition and Analysis:
-
Capture images using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
Quantify the mean fluorescence intensity (MFI) of the stained cells in both the target and potential cross-reactive cell lines using image analysis software.
-
Calculate the percentage of off-target binding relative to the target antigen's MFI.
Mandatory Visualization
Signaling Pathway Diagram
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of various cellular processes.[7][8][9] Dysregulation of this pathway is implicated in numerous diseases.[8] The following diagram illustrates the canonical TGF-β signaling cascade.
Caption: Canonical TGF-β signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing antibody conjugate cross-reactivity.
Caption: Workflow for cross-reactivity testing.
References
- 1. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cusabio.com [cusabio.com]
Quantitative comparison of brightness between Fluorescent Red Mega 480 and other fluorophores
For researchers, scientists, and drug development professionals seeking to select the optimal red fluorophore for their experimental needs, this guide provides a quantitative comparison of the photophysical properties of Fluorescent Red Mega 480 and other commonly used red fluorophores. The brightness of a fluorophore is a critical parameter for achieving high sensitivity and robust signals in fluorescence-based assays. This guide summarizes key performance indicators to facilitate an informed decision-making process.
The intrinsic brightness of a fluorophore is determined by two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters results in a brighter fluorescent probe.
Photophysical Properties of Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | 513 / 526[1] | 640[1] | Data not available | Data not available | Data not available |
| Alexa Fluor 594 | 590[2] | 617[2] | 73,000[2] | 0.66[2][3] | 48,180 |
| Texas Red | 589 - 596[4] | 615[4] | 85,000[4] | 0.93 | 79,050 |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 50,000 |
| Rhodamine Red-X | 570 - 573[5][6] | 590 - 591[5][6] | >100,000[7] | 0.85 - 0.92[7] | >85,000 - 92,000 |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8][9][10]
I. Principle
If a solution of a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their fluorescence quantum yields.
II. Materials
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorophore of interest (sample).
-
A fluorescent standard with a known quantum yield in the same spectral region as the sample.
-
Spectroscopic grade solvent.
III. Procedure
-
Selection of a Standard: Choose a standard fluorophore with a well-characterized quantum yield and spectral properties that overlap with the sample.
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the same spectroscopic grade solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of the sample and the standard stock solutions in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to fluorescence quantification.
References
- 1. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Texas Red - Wikipedia [en.wikipedia.org]
- 5. Rhodamine Red-X, RRX - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Buy rhodamine red-X (EVT-1596454) [evitachem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. jasco-global.com [jasco-global.com]
- 10. shimadzu.com [shimadzu.com]
Evaluating Fluorescent Red Mega 480: A Comparative Guide for Diverse Buffer Systems
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes, this guide provides a comprehensive evaluation of Fluorescent Red Mega 480's performance in various buffer systems. We present a comparative analysis with commonly used alternative dyes, supported by experimental data and detailed protocols to aid in informed decision-making for your specific research needs.
This compound is a dye specifically designed for multicolor techniques, notable for its exceptionally large Stokes shift. This characteristic allows for excitation using common sources, such as argon lasers, while emitting at a significantly longer wavelength, minimizing spectral overlap in multi-labeling experiments. Understanding its performance relative to other fluorophores in different biochemical environments is crucial for achieving reliable and reproducible results.
Comparative Analysis of Key Performance Metrics
To provide a clear comparison, the following tables summarize the key photophysical properties of this compound and its alternatives: Alexa Fluor 488, DyLight 488, and Fluorescein (FITC).
| Property | This compound | Alexa Fluor 488 | DyLight 488 | Fluorescein (FITC) |
| Excitation Max (nm) | ~513-526 | ~495 | ~493 | ~491 |
| Emission Max (nm) | ~640 | ~519 | ~518 | ~516 |
| Stokes Shift (nm) | ~114-127 | ~24 | ~25 | ~25 |
| Known Buffer Condition for λmax | 0.1 M Phosphate (B84403) (pH 7.0)[1] | PBS (pH 7.2) | Not specified | 0.1 M NaOH[2] |
| pH Sensitivity | Likely sensitive (Coumarin-based) | Insensitive (pH 4-10) | Insensitive (pH 4-9)[3] | Highly sensitive |
Table 1: Spectral Properties of Fluorescent Dyes. This table highlights the significant difference in Stokes shift between this compound and its alternatives.
| Property | This compound | Alexa Fluor 488 | DyLight 488 | Fluorescein (FITC) |
| Quantum Yield (Φ) | Not explicitly stated | ~0.92 | High | ~0.95 (in 0.1 M NaOH)[2] |
| Photostability | Moderate to High | High | High | Low |
| Environmental Sensitivity | High (inferred from coumarin (B35378) structure) | Low | Low | High |
Table 2: Performance Characteristics of Fluorescent Dyes. This table provides a qualitative comparison of key performance indicators.
Performance in Different Buffer Systems: A Deeper Dive
The choice of buffer can significantly impact the performance of a fluorescent dye. Factors such as pH, ionic strength, and the presence of specific ions can alter a dye's quantum yield and photostability.
This compound: The chemical structure of this compound contains a coumarin core. Coumarin dyes are known to be environmentally sensitive, with their fluorescence properties, including intensity and emission wavelength, being influenced by the polarity of the solvent.[4][5][6] In polar solvents, many 7-aminocoumarins exhibit a red-shift in their emission and a decrease in fluorescence intensity as polarity increases.[4] This suggests that the performance of this compound may vary in buffers with different compositions and ionic strengths. Researchers should empirically test the dye's performance in their specific experimental buffer to ensure optimal signal.
Alexa Fluor 488 and DyLight 488: Both Alexa Fluor 488 and DyLight 488 are renowned for their robust performance across a wide range of pH values (pH 4-10 and pH 4-9, respectively).[3] This makes them reliable choices for experiments where pH may fluctuate or when working with a variety of buffer systems. Their relative insensitivity to environmental changes contributes to more consistent and reproducible fluorescence measurements.
Fluorescein (FITC): FITC is notoriously sensitive to pH, with its fluorescence significantly decreasing in acidic environments. This property can be a major limitation in applications where the pH is not well-controlled or in acidic organelles. However, this pH sensitivity can also be exploited for use as a pH indicator.
Experimental Protocols
To facilitate a standardized comparison of fluorescent dyes in your own laboratory, we provide the following detailed methodologies for key experiments.
Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[7][8][9]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvents (e.g., ethanol, phosphate buffer saline)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the desired buffer system. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protocol for Measuring Photostability
Photostability is a measure of a fluorophore's resistance to photodegradation when exposed to light.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source
-
The fluorescently labeled sample in the desired buffer
-
Image analysis software
Procedure:
-
Prepare the sample and mount it on the microscope slide.
-
Select a region of interest (ROI) for continuous imaging.
-
Acquire a time-lapse series of images of the ROI under constant illumination. The acquisition parameters (exposure time, laser power, etc.) should be kept consistent throughout the experiment.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame.
-
Plot the normalized intensity as a function of time. A faster decay in fluorescence indicates lower photostability.
-
Calculate the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams were generated using Graphviz.
Caption: Factors influencing the performance of a fluorescent dye.
Caption: Workflow for comparing the performance of fluorescent dyes.
Conclusion
The selection of a fluorescent dye is a critical step in experimental design. While this compound offers the distinct advantage of a large Stokes shift, its performance is likely to be sensitive to the buffer environment due to its coumarin-based structure. For applications requiring high stability across a range of conditions, particularly varying pH, alternatives such as Alexa Fluor 488 and DyLight 488 present more robust options. Conversely, the pH sensitivity of FITC can be a drawback or a useful feature depending on the experimental goal. Ultimately, the optimal choice of fluorescent dye will depend on the specific requirements of the assay, and empirical validation in the intended buffer system is strongly recommended.
References
- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The use of coumarins as environmentally-sensitive fluorescent probes of heterogeneous inclusion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6+ Guide to Quantum Yield Calculation: 2025 [captain.poly.pizza]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
A Researcher's Guide to Validating Fluorescent Antibody Conjugates Using Isotype Controls, with a Focus on Novel Fluorophores like Fluorescent Red Mega 480
For researchers, scientists, and drug development professionals, ensuring the specificity of antibody-based assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating fluorescently labeled antibody conjugates, using Fluorescent Red Mega 480 as a case study for novel fluorophores. By employing rigorous experimental design and appropriate controls, particularly isotype controls, researchers can confidently differentiate true biological signals from non-specific background noise.
The use of fluorescently labeled antibodies is a cornerstone of modern biological research, enabling the visualization and quantification of specific proteins in complex samples. However, the conjugation of a fluorophore to an antibody can sometimes lead to non-specific binding, resulting in misleading data. Isotype controls are essential negative controls designed to address this issue. An isotype control is an antibody that has the same host species, immunoglobulin (Ig) class and subclass, and light chain as the primary antibody, but it is not specific to the target antigen.[1][2][3] This allows researchers to distinguish between specific antigen-binding and non-specific interactions, such as binding to Fc receptors on cells or non-specific sticking of the antibody-fluorophore conjugate.[1][4]
This guide will walk you through the principles of isotype control use, provide detailed experimental protocols for flow cytometry and immunofluorescence, and offer a template for comparing the performance of antibody conjugates, including those with newer dyes like this compound.
Comparing Fluorophore Performance: A Data-Driven Approach
While established fluorophores like Alexa Fluor and cyanine (B1664457) dyes have well-documented performance characteristics, novel dyes such as this compound often lack extensive comparative data. This compound is characterized by a large Stokes shift, with an excitation maximum around 500-526 nm and an emission maximum around 630-640 nm, making it potentially suitable for multicolor experiments.[5][6] However, without direct comparative studies, its performance in terms of brightness (stain index), signal-to-noise ratio, and photostability remains to be empirically determined by the end-user.
To facilitate this, the following tables provide a template for researchers to generate and present their own quantitative data when comparing a new antibody-fluorophore conjugate against a known standard.
Table 1: Quantitative Comparison of Fluorescent Antibody Conjugates
| Parameter | This compound-Conjugate | Alternative Fluorophore-Conjugate (e.g., Alexa Fluor 488) |
| Stain Index | User-generated data | User-generated data |
| Signal-to-Noise Ratio | User-generated data | User-generated data |
| Photostability (% signal loss/min) | User-generated data | User-generated data |
| Excitation Max (nm) | ~500-526[5] | Manufacturer's data |
| Emission Max (nm) | ~630-640[5] | Manufacturer's data |
Table 2: Comparison of Isotype Control Performance
| Parameter | Isotype Control (this compound) | Isotype Control (Alternative Fluorophore) |
| Background Staining (MFI) | User-generated data | User-generated data |
| Non-specific Binding (% positive cells) | User-generated data | User-generated data |
Key Experimental Protocols
The following are detailed protocols for flow cytometry and immunofluorescence, incorporating the critical use of isotype controls for validation.
Experimental Protocol 1: Flow Cytometry Staining and Validation
This protocol outlines the steps for cell surface staining to be analyzed by flow cytometry.
Materials:
-
Cells of interest
-
Primary antibody conjugated to this compound
-
Matching isotype control conjugated to this compound
-
Alternative primary antibody-fluorophore conjugate (for comparison)
-
Matching isotype control for the alternative conjugate
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, but recommended for cells with high Fc receptor expression)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking (Optional): If your cells of interest (e.g., macrophages, B cells) express high levels of Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C to prevent non-specific binding of the antibodies.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into separate flow cytometry tubes.
-
To the respective tubes, add the predetermined optimal concentration of:
-
Primary antibody-Fluorescent Red Mega 480 conjugate
-
Isotype control-Fluorescent Red Mega 480 conjugate
-
Alternative primary antibody-fluorophore conjugate
-
Alternative isotype control-fluorophore conjugate
-
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
-
Viability Staining: Resuspend the cell pellets in 500 µL of Flow Cytometry Staining Buffer. Add a viability dye like PI just before analysis to exclude dead cells, which can non-specifically bind antibodies.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for this compound and the alternative fluorophore. Collect a sufficient number of events for statistical analysis.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Compare the fluorescence intensity of the cells stained with the primary antibody to those stained with the isotype control. The difference in staining will indicate the specific binding.
-
Calculate the Stain Index for each conjugate to quantify its brightness and resolution.
-
Experimental Protocol 2: Immunofluorescence Staining and Validation
This protocol provides a general guideline for immunofluorescence staining of adherent cells.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Primary antibody conjugated to this compound
-
Matching isotype control conjugated to this compound
-
Alternative primary antibody-fluorophore conjugate (for comparison)
-
Matching isotype control for the alternative conjugate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Staining:
-
Dilute the primary antibody-Fluorescent Red Mega 480 conjugate and its corresponding isotype control to their optimal concentrations in Blocking Buffer.
-
Incubate the cells with the diluted antibodies for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5-10 minutes at room temperature to stain the nuclei. Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for this compound and DAPI.
-
Capture images using identical settings (exposure time, gain) for the primary antibody and isotype control samples to allow for direct comparison.
-
Quantify the fluorescence intensity to determine the signal-to-noise ratio.
-
Visualizing Experimental Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the logic behind using isotype controls and the experimental workflows.
Caption: Experimental workflow for validating antibody conjugates using isotype controls.
Caption: Principle of isotype controls in differentiating specific vs. non-specific binding.
Conclusion
The validation of fluorescent antibody conjugates is a critical step in ensuring the accuracy and reliability of experimental data. While novel fluorophores like this compound offer new possibilities for multicolor analysis, their performance must be rigorously assessed. Isotype controls are an indispensable tool in this validation process, allowing researchers to identify and account for non-specific background staining.[1][4] By following the detailed protocols and utilizing the comparative framework presented in this guide, researchers can confidently evaluate the performance of any antibody-fluorophore conjugate and generate high-quality, reproducible results in their drug discovery and development efforts.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fluorescent Red Mega 480
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Fluorescent Red Mega 480, a fluorescent dye commonly used in multicolor analysis techniques. Adherence to these procedures is critical for minimizing environmental impact and maintaining a secure workspace.
Immediate Safety and Handling Precautions
This compound is classified as a non-combustible solid. When handling this compound, appropriate personal protective equipment (PPE) is essential. This includes:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves are required.
-
Respiratory Protection: In cases where dust may be generated, a type N95 (US) or equivalent respirator is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as chemical waste, following the general principles for the disposal of organic dyes. Do not discharge this chemical into drains or the environment.
-
Waste Collection:
-
Collect all waste materials, including unused dye, contaminated solutions, and any items used for handling (e.g., pipette tips, microcentrifuge tubes), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazards (e.g., "Chemical Waste," "Organic Dye").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately detailing the contents of the container.
-
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its NHS-ester derivative, which is often used for labeling proteins and other biomolecules.
| Property | This compound | This compound NHS-ester |
| CAS Number | 540528-00-5 | 890317-36-9 |
| Molecular Formula | C₂₆H₃₀N₂O₇S | C₃₀H₃₃N₃O₉S |
| Molecular Weight | 514.59 g/mol | 611.66 g/mol |
| Excitation Wavelength (λex) | ~500-526 nm | ~513 nm |
| Emission Wavelength (λem) | ~630-640 nm | ~640 nm |
| Storage Temperature | 2-8°C | 2-8°C |
Experimental Workflow: Fluorescent Labeling of Cells
The following diagram illustrates a typical experimental workflow for labeling cells with a fluorescent dye like this compound for subsequent analysis, such as flow cytometry or fluorescence microscopy.
Personal protective equipment for handling Fluorescent Red Mega 480
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fluorescent Red Mega 480. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
This compound is a BioReagent dye supplied as a powder, suitable for fluorescence applications.[1] It is designed for multicolor techniques and is characterized by a large Stokes shift between its excitation and emission maxima.[1][2][3] For research use only, it is not intended for diagnostic or therapeutic purposes.[4]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound. A work area and task assessment is required to determine any additional PPE needs.[5]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be ANSI Z87.1 compliant and equipped with side shields.[5] For tasks with a high risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[5][6] |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement for incidental exposure.[5] They should be removed immediately after contact with the chemical.[5] |
| Respiratory Protection | Respirator | A type N95 (US) respirator is recommended.[1] The use of a respirator requires specialized training and medical surveillance.[7] |
| Body Protection | Lab Coat | A lab coat is required to protect clothing and skin from splashes and spills.[6][8] Flame-resistant lab coats are recommended when working with flammable materials. |
| Foot Protection | Closed-Toe Shoes | Closed-toe and closed-heel shoes that cover the feet must be worn to prevent injuries from dropped objects or spills.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.
-
Have a chemical spill kit readily accessible.[9]
2. Handling the Powder:
-
Before use, carefully read the Safety Data Sheet (SDS).
-
Measure and weigh the powder in a designated area to prevent contamination.
-
Avoid creating dust. If possible, use a solution of the dye.
3. Solution Preparation:
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, and date.
4. Storage:
-
Store this compound in a tightly sealed container at 2-8°C.[1][10]
-
It is classified under Storage Class 13 - Non-Combustible Solids.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste solutions of this compound should be collected in a designated, labeled hazardous waste container.[11][12] Do not dispose of it down the drain or in regular trash.[11]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.[13] These items must be collected in a sealed container, properly labeled as hazardous waste, and disposed of according to your institution's guidelines.[7][13]
-
Empty Containers: Empty chemical containers must be triple rinsed with a suitable solvent.[11][14] The first rinseate must be collected and disposed of as hazardous waste.[11] After thorough rinsing and drying, the container can be disposed of according to institutional recycling or trash policies.[14]
Emergency Procedures
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity and your supervisor.[7][13]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[7][9]
-
Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department.[9][15]
-
Cleanup:
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[13]
-
For powder spills, gently cover with an absorbent material like vermiculite (B1170534) or sand to avoid creating dust.[13]
-
For liquid spills, contain the spill using absorbent pads or dikes.[9]
-
Collect the absorbed material and spill debris into a sealed, labeled hazardous waste container.[7][13]
-
Decontaminate the spill area with a mild detergent and water.[7]
-
Exposure Procedures:
-
Skin Contact: Immediately flush the affected skin with water for at least 15 minutes and remove any contaminated clothing.[7][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Property | Value |
| CAS Number | 540528-00-5[1] |
| Molecular Formula | C₂₆H₃₀N₂O₇S[1][4] |
| Molecular Weight | 514.59 g/mol [1][4] |
| Appearance | Powder[1] |
| Storage Temperature | 2-8°C[1][10] |
| Excitation Maximum (λex) | 526 nm (in 0.1 M phosphate (B84403) pH 7.0)[1] |
| Emission Maximum (λem) | 640 nm (in 0.1 M phosphate pH 7.0)[1] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. scbt.com [scbt.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. youtube.com [youtube.com]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ut.edu [ut.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
